4-(5-Benzofuranyl)-piperidine
Description
Historical Context and Significance of Benzofuran (B130515) and Piperidine (B6355638) Scaffolds in Drug Discovery
The journey to understanding the potential of 4-(5-Benzofuranyl)-piperidine begins with an appreciation of its constituent parts. Both benzofuran and piperidine have a rich history in drug discovery, each contributing to a vast array of bioactive compounds.
Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, is a fundamental structural unit in a plethora of biologically active natural products and synthetic molecules. nih.govcuestionesdefisioterapia.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antioxidant properties. nih.govresearchgate.netwisdomlib.org This diverse bioactivity has established the benzofuran scaffold as a "pharmacophore of choice" for medicinal chemists in the design of new therapeutic agents. nih.gov The structural versatility of the benzofuran nucleus allows for substitutions at various positions, leading to new derivatives with unique therapeutic values. nih.gov Numerous clinically approved drugs contain the benzofuran moiety, highlighting its importance in medicine. nih.govusc.edu
The piperidine ring, a saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds found in pharmaceuticals. researchgate.netugent.be It is considered a "privileged structure" due to its ability to interact with a wide range of biological targets with high affinity. pharmjournal.rucambridgemedchemconsulting.com The nitrogen atom within the piperidine ring is often crucial for receptor binding and biological activity. atamanchemicals.com Piperidine-based building blocks are extensively used in medicinal chemistry, and the piperidine substructure is present in over 70 commercially available drugs, including blockbusters. researchgate.netugent.belifechemicals.com Its derivatives have been employed in a vast array of therapeutic areas, acting as central nervous system modulators, antihistamines, and anticancer agents, among others. ugent.bearizona.edu The three-dimensional and conformationally flexible nature of the piperidine ring allows it to mimic the shapes of various bioactive molecules. atamanchemicals.com
The hybridization of distinct pharmacophores is a rational drug design strategy aimed at creating new molecules with enhanced or novel biological activities. The combination of the benzofuran and piperidine scaffolds in a single molecule, such as this compound, holds significant synergistic potential. Research on similar hybrid structures, for instance, combining benzofuran with piperazine (B1678402) (a closely related heterocycle), has shown that such hybrids can be more biologically active than the unsubstituted benzofuran alone. researchgate.net The inclusion of a hydrophilic, heteroatom-containing group like piperidine onto the benzofuran ring can significantly improve a compound's physicochemical properties. nih.gov This can lead to enhanced potency and selectivity for specific biological targets. For example, studies on benzofuran-piperazine hybrids have demonstrated potent anticancer activity. researchgate.netnih.gov This suggests that the fusion of the pharmacophoric features of benzofuran and piperidine could result in compounds with unique and valuable therapeutic profiles.
Chemical Class and General Research Significance of the Compound
This compound belongs to the chemical class of heterocyclic compounds, specifically being a derivative of both benzofuran and piperidine. Its research significance lies in its potential as a scaffold for the development of novel therapeutic agents. The presence of both the benzofuran and piperidine moieties suggests that it could interact with a variety of biological targets. ontosight.ai Compounds incorporating these two structural elements are of interest in pharmacology and medicinal chemistry for their potential biological activities, which could include interactions with neurotransmitter systems or enzyme inhibition. ontosight.ai
Nomenclature and Related Analogs under Investigation
The systematic name for the compound is 4-(benzofuran-5-yl)piperidine. It is also known by its synonym, this compound. chemscene.com
A notable analog that highlights the therapeutic potential of related structures is Brofaromine (B1663282). Brofaromine is a selective and reversible inhibitor of monoamine oxidase type A (MAO-A) and also possesses serotonin (B10506) reuptake inhibiting properties. nih.gov Although structurally distinct from a simple this compound, it contains a piperidine ring and has been investigated for its antidepressant effects. nih.govresearchgate.net The study of Brofaromine and its analogs provides valuable insights into how modifications of the piperidine and associated aromatic systems can influence pharmacological activity, particularly in the context of central nervous system disorders.
CGP 6085 A and its Analogues
CGP 6085 A, chemically known as 4-(5,6-dimethyl-2-benzofuranyl)piperidine (B1203468) HCl, is a notable analogue of the core this compound structure. nih.govresearchgate.net It has been extensively characterized as a potent and highly selective inhibitor of serotonin (5-HT) uptake. researchgate.net In studies using rat brain synaptosomes, CGP 6085 A demonstrated significant potency in inhibiting 5-HT uptake, with an ED50 of 1-4 mg/kg p.o., while showing no inhibition of noradrenaline (NA) uptake even at high doses. researchgate.net
Comparative studies have positioned CGP 6085 A among other selective serotonin reuptake inhibitors (SSRIs). In vitro tests on rat synaptosomes showed its potency to be comparable to nitalapram and greater than femoxetine (B1230326), fluoxetine (B1211875), and zimelidine. researchgate.net Interestingly, while less potent than the tricyclic antidepressant clomipramine (B1669221) in vitro, CGP 6085 A and other studied SSRIs exhibited greater potency in vivo. researchgate.net
Further neurochemical characterization revealed that at doses above 30 mg/kg p.o., CGP 6085 A also exhibits a reversible inhibitory effect on monoamine oxidase (MAO), with a preference for the MAO-A isoform. researchgate.net This dual action on both 5-HT uptake and MAO can lead to increased cerebral levels of 5-HT, and to a lesser extent, dopamine (B1211576) and norepinephrine. researchgate.net Research has also explored its influence on dopamine metabolism, where it was found to potentiate the effects of neuroleptics like haloperidol (B65202) on dopamine turnover, an effect linked to its 5-HT uptake inhibitory properties. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Primary Mechanism | Potent and selective inhibitor of serotonin (5-HT) uptake. | researchgate.net |
| In Vivo Potency (Rat Brain) | ED50 of 1-4 mg/kg p.o. for 5-HT uptake inhibition. | researchgate.net |
| In Vitro Potency Comparison | Potency order: CGP 6085 A = nitalapram > femoxetine > fluoxetine > zimelidine. | researchgate.net |
| Secondary Mechanism | Reversible inhibition of MAO-A at doses >30 mg/kg p.o. | researchgate.net |
| Effect on Neurotransmitters | Increases cerebral 5-HT; smaller increases in dopamine and norepinephrine. | researchgate.net |
| Interaction with Dopamine System | Potentiates the effect of haloperidol on dopamine metabolism. | nih.gov |
Urea (B33335) Derivatives Containing Benzofuran and Piperidine Moieties
Several complex urea derivatives integrating benzofuran and piperidine rings have been synthesized and investigated. For example, compounds such as 'Urea, 1-(4,7-dimethoxy-6-(2-piperidinopropoxy)-5-benzofuranyl)-3-methyl-' feature a benzofuran core substituted with methoxy (B1213986) groups and a piperidine ring connected via a propoxy linker, with a urea group at the 5-position. ontosight.ai Another related compound is 'N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-N'-ethylurea' (CHEMBL47185), which has a similar structure but with an ethoxy linker and an ethylurea (B42620) group. ontosight.ai The intricate structures of these compounds, combining multiple functional groups known to interact with biological molecules, suggest potential for a range of pharmacological activities. ontosight.aiontosight.ai Research in this area often focuses on creating libraries of such compounds to explore their therapeutic potential as enzyme inhibitors or receptor modulators. acs.org
| Compound Name | Key Structural Features | Potential Significance | Reference |
|---|---|---|---|
| 1-(4,7-dimethoxy-6-(2-piperidinopropoxy)-5-benzofuranyl)-3-methyl-urea | Benzofuran core, two methoxy groups, piperidine ring via propoxy linker, methylated urea group. | Complex structure with multiple functional groups suggests potential for diverse biological activities. | ontosight.ai |
| N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-N'-ethylurea (CHEMBL47185) | Benzofuran core, two methoxy groups, piperidine ring via ethoxy linker, ethylurea group. | Studied for potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. | ontosight.ai |
Other Relevant Substituted Benzofuranyl-Piperidine Derivatives
Beyond the specific examples of CGP 6085 A and urea derivatives, the this compound framework has been extensively modified to create a wide array of biologically active compounds. The piperidine ring is a crucial fragment in drug design, present in numerous classes of pharmaceuticals. nih.gov Likewise, benzofuran derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govrsc.org
The combination and substitution of these two rings have led to the discovery of novel agents with diverse therapeutic applications:
Anticancer Agents: Researchers have synthesized benzofuran derivatives linked to piperazine (a related six-membered heterocycle) that act as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. nih.gov For instance, a thiosemicarbazide (B42300) derivative incorporating a benzofuran moiety (compound 9h) showed potent CDK2 inhibition and antiproliferative activity against pancreatic, breast, and lung cancer cell lines. nih.gov The addition of halogen atoms to the benzofuran ring has also been shown to significantly increase anticancer activity. nih.gov
Neuropsychiatric and Neurodegenerative Disease Ligands: The 4-benzoylpiperidine fragment, a close relative of the benzofuranyl-piperidine scaffold, is a key component in drugs targeting serotoninergic and dopaminergic receptors. mdpi.com This structural motif is crucial for ligand binding to receptors like the 5-HT2A receptor, implicated in conditions such as schizophrenia. mdpi.com Derivatives have been developed as potential multi-targeted agents for Alzheimer's disease by combining piperidine with other pharmacophores to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ajchem-a.com
Antiviral Agents: New derivatives of N-substituted piperidines have been synthesized and tested for antiviral properties. mdpi.com Studies have shown that certain esters of N-substituted piperidines are effective against the influenza A/H1N1 virus in vitro. mdpi.com
The versatility of the benzofuranyl-piperidine scaffold allows for extensive structure-activity relationship (SAR) studies, where modifications to the substitution patterns on either ring can fine-tune the compound's biological profile for a desired therapeutic effect. rsc.org
| Derivative Class | Example/Target | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|---|
| Benzofuran-Piperazine Hybrids | CDK2 Inhibitors | Anticancer | Compound 9h showed potent CDK2 inhibition (IC50 = 40.91 nM) and activity against multiple cancer cell lines. | nih.gov |
| Benzoylpiperidines | 5-HT2A/Dopamine Receptors | Antipsychotic | The 4-(p-fluorobenzoyl)piperidine fragment is crucial for binding to serotoninergic and dopaminergic receptors. | mdpi.com |
| N-substituted-piperidines | Acetylcholinesterase (AChE) Inhibitors | Anti-Alzheimer's | N-benzyl-piperidine linked molecules showed potent AChE inhibition and antioxidant properties. | ajchem-a.com |
| N-substituted piperidine esters | Influenza A/H1N1 Virus | Antiviral | Synthesized compounds demonstrated effectiveness against the influenza A virus in vitro. | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(1-benzofuran-5-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,5,8-10,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHNVLLRQGOLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627870 | |
| Record name | 4-(1-Benzofuran-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310395-15-4 | |
| Record name | 4-(1-Benzofuran-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Profiles and Biological Activities of 4 5 Benzofuranyl Piperidine and Analogues
Neuropsychiatric and Central Nervous System Activities
Compounds containing the 4-(5-Benzofuranyl)-piperidine core and its analogues exhibit a range of activities within the central nervous system, primarily through their interaction with monoamine oxidase and the serotonin (B10506) neurotransmitter system.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters. drugbank.comnih.gov The inhibition of these enzymes, particularly MAO-A, can lead to increased availability of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain. wikipedia.orgnih.gov
Brofaromine (B1663282), a notable analogue, is a reversible and selective inhibitor of MAO-A. wikipedia.orgnih.gov This selectivity for the MAO-A isoform is a key characteristic. nih.govthieme-connect.com Research has shown that brofaromine possesses an IC50 value of 0.2 μM for MAO-A. medchemexpress.com It acts as a tight-binding inhibitor of this enzyme. nih.gov
Another related compound, CGP 6085 A, which is chemically identified as 4-(5,6-dimethyl-2-benzofuranyl)piperidine (B1203468) HCl, also demonstrates inhibitory activity against both MAO-A and MAO-B. nih.govresearchgate.net In vivo studies in rats have shown that a 100 mg/kg intraperitoneal dose of CGP 6085 A inhibits serotonin deamination by MAO-A by 35%. nih.govresearchgate.net In vitro experiments have further confirmed a dose-dependent and reversible inhibition of MAO, with an IC50 of 2-3 microM. nih.gov The inhibitory effect on MAO-A is considered preferential. researchgate.net
Table 1: MAO-A Inhibition Data
| Compound | Type of Inhibition | IC50 / a | Reference(s) |
|---|---|---|---|
| Brofaromine | Reversible, Selective MAO-A | 0.2 μM | medchemexpress.com |
| CGP 6085 A | Reversible, Preferential MAO-A | 2-3 μM | nih.gov |
a. IC50 is the half maximal inhibitory concentration.
The inhibition of MAO, particularly MAO-A, has significant implications for the treatment of neurodegenerative disorders and the regulation of mood. nih.govijbs.com The breakdown of monoamine neurotransmitters by MAO is a critical process, and its dysregulation is associated with various neurological conditions. drugbank.comnih.gov By inhibiting MAO-A, compounds like brofaromine can increase the levels of key neurotransmitters, which is a therapeutic strategy for depression. nih.govnih.gov The role of MAO-A in neuronal cell death and survival is an area of ongoing research, with the potential for developing novel strategies to protect neurons in age-associated neurodegenerative diseases. nih.gov Furthermore, the development of selective MAO-B inhibitors has been a focus for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com
Serotonin (5-HT) System Modulation
The serotonin system is another primary target for this compound analogues, which can act as both serotonin reuptake inhibitors and receptor modulators.
CGP 6085 A is a potent and selective inhibitor of serotonin (5-HT) uptake. researchgate.netnih.govscispace.com Its ability to block serotonin reuptake has been demonstrated in various experimental models. researchgate.netnih.gov For instance, it has been shown to inhibit the uptake of serotonin in rat brain synaptosomes. researchgate.net
Vilazodone (B1662482), a more complex analogue, also functions as a potent and selective serotonin reuptake inhibitor (SSRI). drugbank.comnih.govmedchemexpress.com It binds with high affinity to the serotonin transporter. nih.gov This dual action of combining serotonin reuptake inhibition with other receptor activities is a key feature of vilazodone and related compounds. psychiatrist.com
Table 2: Serotonin Reuptake Inhibition Data
| Compound | Target | Action | Reference(s) |
|---|---|---|---|
| CGP 6085 A | Serotonin Transporter | Potent and Selective Inhibition | researchgate.netnih.govscispace.com |
| Vilazodone | Serotonin Transporter | Potent and Selective Inhibition | drugbank.comnih.govmedchemexpress.com |
In addition to reuptake inhibition, these compounds can directly interact with serotonin receptors. Vilazodone, for example, is a partial agonist at the 5-HT1A receptor. drugbank.comnih.govpsychiatrist.com It exhibits high affinity for this receptor subtype, with an IC50 of 0.2 nM at the human 5-HT1A receptor. medchemexpress.com The optimization of the arylpiperazine moiety in vilazodone-related structures was found to be crucial for enhancing affinity for both the 5-HT transporter and the 5-HT1A receptor. nih.govacs.org
The 5-HT2A receptor is another important target. wikipedia.org Antagonism at this receptor is a characteristic of many antipsychotic and antidepressant medications. core.ac.uknih.govnih.gov While direct data on this compound's interaction with the 5-HT2A receptor is not as extensively detailed in the provided context, the broader class of serotonin-modulating drugs often exhibits activity at this site. core.ac.uknih.gov The development of selective 5-HT1A receptor ligands has been a significant area of research. nih.gov
Table 3: 5-HT Receptor Activity
| Compound | Receptor | Activity | Affinity (IC50 / Ki) | Reference(s) |
|---|---|---|---|---|
| Vilazodone | 5-HT1A | Partial Agonist | 0.2 nM | medchemexpress.com |
Role in Antidepressant and Antipsychotic Research
The scaffold of this compound and its analogues has been a subject of investigation in the quest for novel antidepressant and antipsychotic agents. Research has explored derivatives of this core structure for their potential to modulate key neurotransmitter systems implicated in depression and psychosis. nih.govfrontiersin.org
In antidepressant research, piperidine (B6355638) derivatives have been studied for their ability to inhibit the reuptake of monoamines like serotonin, norepinephrine, and dopamine. nih.govsemanticscholar.org For instance, certain piperidine-based compounds have demonstrated antidepressant-like effects in preclinical models by acting as triple reuptake inhibitors. nih.gov The structural framework of piperidine is considered a valuable scaffold for developing ligands that target the 5-HT1A receptor, a key player in the pathophysiology of depression. semanticscholar.org
In the realm of antipsychotic research, the focus has been on developing compounds with high affinity for dopamine D2 and various serotonin receptors, which are established targets for antipsychotic drugs. researchgate.netnih.gov The goal is to create multi-target ligands that can address the diverse symptoms of schizophrenia with an improved side-effect profile compared to existing medications. frontiersin.orgresearchgate.net For example, some multi-target piperazine (B1678402) derivatives have been designed to exhibit high affinity for dopamine D2 and serotonin 5-HT1A, 5-HT2A, and 5-HT6 receptors while having low affinity for receptors associated with undesirable side effects. researchgate.net
Dopamine Receptor Ligand Properties
Analogues of this compound have been synthesized and evaluated for their binding affinities at dopamine receptor subtypes, particularly D1, D2, and D4. The D2-like receptors (D2, D3, and D4) are primary targets for many antipsychotic drugs. nih.gov
Research has shown that structural modifications to the piperidine core can significantly influence affinity and selectivity. For example, certain benzofuran (B130515) analogues have been found to possess high affinity for D2-like receptors. nih.gov Some piperidine derivatives have been identified as highly potent and selective antagonists for the D4 receptor, with some compounds showing over 1000-fold higher affinity for D4 compared to other dopamine receptors. elifesciences.org Specifically, a novel series of 4,4-difluoropiperidine (B1302736) ether-based compounds demonstrated exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and remarkable selectivity over D1, D2, D3, and D5 receptors (>2000-fold). chemrxiv.org
The table below summarizes the dopamine receptor binding affinities for selected piperidine analogues.
| Compound/Analogue | D1 Affinity (Ki, nM) | D2 Affinity (Ki, nM) | D4 Affinity (Ki, nM) | Selectivity (D2/D4) | Reference |
| Compound 14a | >2000 | >2000 | 0.3 | >6667 | chemrxiv.org |
| L745870 | - | - | ~0.43 | >1000 | elifesciences.org |
| 4-benzyl derivative 8 | - | - | High | High | nih.gov |
The functional activity of these compounds at the D4 receptor has been characterized through various cellular assays. D2-like receptors, including D4, couple to inhibitory Gαi/o proteins, leading to a decrease in cAMP levels. nih.gov They can also signal through other pathways involving β-arrestins. nih.gov
Studies on piperidine-based D4 receptor ligands have demonstrated their antagonistic functional profiles. For instance, certain 4-benzyl-piperidine derivatives have been shown to act as antagonists in both Gi activation and β-arrestin 2 recruitment assays. nih.gov In functional studies on specific derivatives, the antagonistic response was more robust across all three transducers (Go, Gi, and β-arrestin), with some derivatives showing higher antagonist potency than others. nih.gov
Recent research has uncovered a potential role for D4 receptor antagonists in the treatment of glioblastoma (GBM), the most aggressive primary brain tumor. nih.govnih.gov Standard treatments for GBM have limited efficacy, highlighting the need for novel therapeutic strategies. mdpi.com
Studies have shown that some potent and selective piperidine-based D4 receptor antagonists can dose-dependently decrease the cell viability of GBM cells. nih.gov These compounds have been observed to induce cell death and cell cycle arrest, promote an increase in reactive oxygen species (ROS) production, cause mitochondrial dysfunction, and significantly inhibit colony formation in GBM cell lines. nih.gov This suggests that D4 receptor antagonists could be promising lead candidates for further investigation as a potential treatment for glioblastoma. nih.gov
Histamine (B1213489) H3 Receptor Antagonism
Derivatives of this compound have been identified as potent antagonists of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov
Structure-activity relationship (SAR) studies of 4-hydroxypiperidine (B117109) series revealed that a benzofuranylpiperidinyloxy derivative, ADS-003, exhibited high potency with a pA2 value of 8.47. nih.gov In competition binding studies, this derivative showed a high nanomolar affinity for the rat H3R with a pKi value of 7.9, which is comparable to the reference antagonist thioperamide. nih.gov However, it displayed a significantly lower affinity for the human H3R. nih.gov Further research on 4-oxypiperidine ethers identified a benzofuranyl derivative, ADS032, with a nanomolar affinity (Ki = 44.1 nM) at the human H3R. acs.org
The table below presents the affinity profiles of selected benzofuranyl-piperidine analogues at histamine H3 receptors.
| Compound | Receptor | Affinity (pKi / Ki) | Potency (pA2) | Reference |
| ADS-003 (1a) | rat H3R | 7.9 ± 0.1 | 8.47 | nih.gov |
| ADS-003 (1a) | human H3R | 6.6 ± 0.1 | - | nih.gov |
| ADS032 | human H3R | 44.1 nM | - | acs.org |
Mechanism of Receptor Interaction (e.g., π–π stacking, salt bridges, hydrogen bonding)
The interaction of benzofuranyl-piperidine analogues with various receptors is a complex interplay of non-covalent forces that dictate the affinity and selectivity of these ligands. Molecular docking studies of related compounds have elucidated the specific interactions responsible for their binding.
For instance, in the context of histamine H₃ receptors (hH₃R), the benzofuran moiety plays a crucial role. It engages in π–π stacking interactions with aromatic residues within the receptor binding pocket, such as tryptophan (Trp402). Current time information in Bangalore, IN. This type of interaction, where the electron-rich aromatic rings of the ligand and the receptor overlap, is a significant contributor to the stability of the ligand-receptor complex. Current time information in Bangalore, IN.nih.gov
The piperidine ring, a core component of the scaffold, is typically protonated at physiological pH. This positive charge allows for the formation of a salt bridge , a strong ionic interaction, with negatively charged amino acid residues like aspartic acid (Asp114) in the hH₃R binding site. Current time information in Bangalore, IN. Furthermore, this protonated nitrogen can participate in cation–π interactions with aromatic residues like tyrosine (Tyr115) and phenylalanine (Phe398), further anchoring the ligand. Current time information in Bangalore, IN.
Hydrogen bonding is another critical mechanism. The ether oxygen atom present in some analogues can act as a hydrogen bond acceptor, forming a hydrogen bond with the hydroxyl group of residues such as Tyr115. Current time information in Bangalore, IN. In other receptor systems, like the serotonin 5-HT₂A receptor, the carbonyl group of benzoylpiperidine analogues (a related structural class) is known to establish key hydrogen bonds with serine residues, which is crucial for the ligand's orientation and anchorage. mdpi.comresearchgate.net
These interactions—π–π stacking, salt bridges, cation–π interactions, and hydrogen bonds—collectively determine the binding mode and affinity of these compounds for their respective receptor targets. Current time information in Bangalore, IN.researchgate.net
Potential for Cognitive Enhancement and Neurological Disorder Treatment
The benzofuran-piperidine scaffold is a promising framework for developing treatments for complex neurological conditions, most notably Alzheimer's disease (AD). rsc.orgrsc.orgnih.gov The therapeutic potential stems from the ability of these compounds to interact with multiple targets involved in the pathophysiology of neurodegeneration. nih.govnih.gov
One primary strategy involves the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can provide symptomatic relief for cognitive deficits in AD. rsc.orgjst.go.jp
Beyond symptomatic treatment, certain 2-arylbenzofuran derivatives have demonstrated direct neuroprotective effects. For example, compound 8 (a 2-arylbenzofuran derivative) has been shown to protect against the neurotoxicity induced by amyloid-β (Aβ₁₋₄₂) oligomers, a key pathological hallmark of AD. nih.gov This multi-target approach is highly desirable for complex diseases. Some benzofuran derivatives are also being investigated as imaging agents for detecting amyloid plaques. rsc.org
Furthermore, the modulation of neurotransmitter systems through receptors like the histamine H₃ receptor presents another avenue for cognitive enhancement. As H₃ receptors regulate the release of several neurotransmitters, including acetylcholine and dopamine, their antagonism by benzofuran-piperidine analogues could help restore cholinergic function and offer therapeutic benefits. Current time information in Bangalore, IN. The immunomodulatory properties of these compounds are also under investigation. Compound 8 was found to be a potent and selective ligand for the cannabinoid CB₂ receptor, helping to switch microglia from a pro-inflammatory to a neuroprotective state, which could help mitigate the neuroinflammation associated with AD. nih.gov
The table below summarizes the neuroprotective activities of selected benzofuran analogues.
| Compound / Analogue Class | Target/Mechanism | Observed Effect | Reference |
| 2-Arylbenzofuran derivative (Compound 8 ) | Butyrylcholinesterase (BChE) Inhibition | Restores cholinergic system | nih.gov |
| 2-Arylbenzofuran derivative (Compound 8 ) | Aβ₁₋₄₂ Oligomers | Neuroprotective activity | nih.gov |
| 2-Arylbenzofuran derivative (Compound 8 ) | Cannabinoid CB₂ Receptor Agonism | Immunomodulatory effects (M1 to M2 switch) | nih.gov |
| Benzofuran-piperidine analogues | Histamine H₃ Receptor Antagonism | Modulation of cholinergic & dopaminergic systems | Current time information in Bangalore, IN. |
| N-benzylpiperidine derivatives | Acetylcholinesterase (AChE) Inhibition | Potential for cognitive enhancement | jst.go.jp |
Opioid Receptor Modulation (e.g., μ-opioid receptor agonism)
While the phenylpiperidine structure is the backbone of many potent synthetic opioids like fentanyl, which are strong μ-opioid receptor (μOR) agonists, the introduction of a benzofuranyl group significantly alters this activity. google.comnih.gov
Research into a series of (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)-piperidine derivatives, which are known opioid antagonists, provides direct insight. In this series, when the N-substituent was a benzofuranylmethyl group (compound 14 ), the resulting analogue had a significantly lower binding affinity for opioid receptors compared to analogues with more flexible or differently oriented ring systems. researchgate.net This suggests that the planar and rigid nature of the benzofuranylmethyl group is not optimal for high-affinity binding within the μ-opioid receptor pocket, which accommodates N-substituents in a specific extended and out-of-plane conformation. researchgate.net
The binding of classic phenylpiperidine opioids to the μOR is characterized by a crucial ionic interaction between the protonated piperidine nitrogen and the residue Asp147, along with extensive hydrophobic contacts. nih.gov The potency of these opioids is highly sensitive to the nature of the substituents on the piperidine and aniline (B41778) rings. nih.gov The finding that the N-benzofuranylmethyl analogue 14 possesses low opioid receptor affinity highlights a critical structure-activity relationship: not all piperidine-containing scaffolds are effective opioid receptor modulators, and the specific nature of the aromatic moiety is a key determinant of pharmacological activity at these receptors. researchgate.net
The table below compares the opioid receptor binding affinity of the benzofuranylmethyl analogue with other related compounds.
| Compound | N-Substituent | Opioid Receptor Binding Affinity (Kᵢ in nM) | Reference |
| 14 | Benzofuranylmethyl | > 10,000 (μ, δ, κ) | researchgate.net |
| 7 | trans-Cinnamyl | 0.22 (μ) | researchgate.net |
| 12 | trans-Phenylcyclopropylmethyl | 0.82 (μ) | researchgate.net |
| Naltrexone | - | 0.08 (μ) | researchgate.net |
Anti-infective and Antimicrobial Activities
Benzofuran-based compounds, including those incorporating a piperidine moiety, have demonstrated a broad spectrum of antimicrobial activities.
Antibacterial Efficacy
Derivatives of the benzofuran-piperidine class have shown notable efficacy against various bacterial strains, with a particular potency often observed against Gram-positive bacteria. researchgate.net For example, certain 3-substituted-imine-6-hydroxy-benzofuran derivatives exhibit selective antibacterial action, with some compounds showing significant activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Structure-activity relationship (SAR) studies reveal that the piperidine moiety can be essential for this antibacterial potential. rsc.org The mechanism of action for some hybrids, such as benzofuran-pyrazole compounds, has been linked to the inhibition of essential bacterial enzymes like DNA gyrase B. mdpi.com
The following table presents the antibacterial activity of selected benzofuran-piperidine and related analogues.
| Compound/Analogue Class | Bacterial Strain | Activity Measurement | Result | Reference |
| 3-substituted-imine-6-hydroxy-benzofurans | Staphylococcus aureus (MRSA) | MIC₈₀ | 12.5–25 µg/mL | researchgate.net |
| Compound 30b (piperidine derivative) | Staphylococcus aureus | MIC | 75 µg/mL | rsc.org |
| Benzofuran-pyrazole hybrid (Compound 9 ) | E. coli | MIC | 2.50 µg/mL | nih.gov |
| Benzofuran-pyrazole hybrid (Compound 9 ) | S. aureus | MIC | 5.10 µg/mL | nih.gov |
| Benzofuran-fused pyrimidine (B1678525) (Compound 7c ) | Staphylococcus aureus | Inhibition Zone | 25 mm | researchgate.net |
| Benzofuran-fused pyrimidine (Compound 7c ) | Pseudomonas aeruginosa | Inhibition Zone | 22 mm | researchgate.net |
Antifungal Efficacy
The benzofuran-piperidine scaffold is also a source of potent antifungal agents. Studies have shown that these derivatives can be more effective against fungal pathogens than bacteria. rsc.org Compounds have been successfully tested against a range of fungi, including Candida albicans, Aspergillus fumigatus, and Aspergillus niger. rsc.orggoogle.com The antifungal activity is highly dependent on the substitution pattern on both the benzofuran and piperidine rings. For some series of compounds, the piperidine moiety was determined to be an essential function for potent activity. rsc.org
The table below summarizes the antifungal efficacy of representative compounds.
| Compound/Analogue Class | Fungal Strain | Activity Measurement | Result | Reference |
| Compound 30b (piperidine derivative) | Candida albicans | MIC | 75 µg/mL | rsc.org |
| Compound 30b (piperidine derivative) | Aspergillus fumigatus | MIC | 75 µg/mL | rsc.org |
| Benzofuran-based amidrazone (Compound 9b ) | Aspergillus fumigatus | - | Excellent growth inhibition | researchgate.net |
| Benzofuran-based amidrazone (Compound 9b ) | Candida albicans | - | Excellent growth inhibition | researchgate.net |
| Benzofuran-fused pyrimidine (Compound 7c ) | Candida albicans | Inhibition Zone | 21 mm | researchgate.net |
| Benzofuran-fused pyrimidine (Compound 7e ) | Aspergillus niger | Inhibition Zone | 24 mm | researchgate.net |
Antiviral and Antiparasitic Potential
The biological activity of the benzofuran framework extends to antiviral and antiparasitic applications. Benzofuran derivatives have been identified as inhibitors of several viruses, including Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV). nih.gov For instance, novel pyrazole (B372694) derivatives synthesized from 3-benzoylbenzofurans were found to be potent inhibitors of HIV entry and reverse transcriptase (RT), with some achieving sub-micromolar efficacy. rsc.org Other benzofuran derivatives have shown specific activity against RSV and influenza A virus.
In the realm of antiparasitic agents, benzofuran compounds have been described as having anthelmintic properties. researchgate.netnih.gov Synthetic benzofuran derivatives linked to a thiazolo[3,2-a]benzimidazole nucleus were effective against the earthworm Pheretima posthuma, a common model for screening anthelmintic drugs. nih.gov Molecular docking studies suggest that these compounds may act by binding to β-tubulin, a critical protein in parasites. nih.gov
The table below highlights the antiviral and antiparasitic activities of selected benzofuran analogues.
| Compound/Analogue Class | Target Organism/Virus | Activity Measurement | Result | Reference |
| 3-Benzoylbenzofuran (Compound 4b ) | HIV-1 (Q23 pseudovirus) | IC₅₀ | 0.49 µM | rsc.org |
| Pyrazole derivative (Compound 5f ) | HIV-1 (Q23 pseudovirus) | IC₅₀ | 0.39 µM | rsc.org |
| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | Inhibitory Concentration | 1.4 µM | |
| Thiazolo[3,2-a]benzimidazole (Compound 3a ) | Pheretima posthuma (earthworm) | Time to paralysis | 14.20 min | nih.gov |
| Thiazolo[3,2-a]benzimidazole (Compound 5i ) | Pheretima posthuma (earthworm) | Time to paralysis | 15.30 min | nih.gov |
Inhibition of Microbial Targets (e.g., DNA Gyrase B)
The benzofuran scaffold, a core component of this compound, is a recognized pharmacophore in the development of antimicrobial agents. Analogues incorporating the benzofuran moiety have demonstrated notable inhibitory activity against various microbial targets, including the essential bacterial enzyme DNA gyrase. nih.govresearchgate.netpreprints.orgresearchgate.net
DNA gyrase, a type II topoisomerase, is crucial for maintaining the negative supercoiling of bacterial DNA, a process vital for DNA replication and transcription. nih.govwikipedia.org Its presence in prokaryotes and absence in human cells makes it a selective and attractive target for the development of new antibacterial drugs. nih.govresearchgate.net The enzyme is composed of two subunits, GyrA and GyrB, and many inhibitors target the ATPase site on the GyrB subunit. nih.govwikipedia.org
Research into benzofuran-pyrazole hybrids has identified compounds with significant antimicrobial properties. For instance, certain benzofuran-pyrazole derivatives have been shown to exhibit broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL. nih.govresearchgate.net One particular compound from this class demonstrated noteworthy inhibition of E. coli DNA gyrase B with an IC50 of 9.80 µM, a potency comparable to the well-known antibiotic ciprofloxacin. nih.govresearchgate.net The synthesis of these analogues often involves the use of piperidine as a catalyst. nih.govresearchgate.netpreprints.orgresearchgate.netpreprints.org
The following table summarizes the antimicrobial activity of selected benzofuran analogues:
| Compound ID | Target Organism | MIC (µg/mL) | DNA Gyrase B IC50 (µM) | Reference |
| 9 | S. aureus | 2.50 | 9.80 (E. coli) | nih.govresearchgate.net |
| 9 | B. cereus | 5.10 | 9.80 (E. coli) | nih.gov |
| 9 | E. coli | 17.60 | 9.80 (E. coli) | nih.gov |
| 9 | P. aeruginosa | 12.30 | 9.80 (E. coli) | nih.gov |
| 10 | F. solani | 16 | Not Tested | nih.gov |
| 10 | C. albicans | 20 | Not Tested | nih.gov |
| 11b | Various Bacteria | 5.20-18.30 | Not Tested | nih.gov |
| 11d | Various Bacteria | 5.40-19.50 | Not Tested | nih.gov |
Anticancer Potential and Anti-proliferative Effects
The this compound scaffold and its analogues have emerged as a promising area of research for the development of novel anticancer agents. Studies have demonstrated their potential to induce cytotoxicity in various cancer cell lines, modulate key cellular pathways involved in cancer progression, and trigger cell death mechanisms.
In vitro Cytotoxicity against Various Cancer Cell Lines (e.g., HePG, MCF-7, Hela, PC3, GBM)
Derivatives of benzofuran have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. For example, a benzofuranyl piperidine hybrid, compound 5 , displayed strong activity against HePG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values of 12.61 µM and 19.92 µM, respectively. nih.gov In contrast, a related benzofuranyl piperazine hybrid showed weaker anticancer activity. nih.gov
Further modifications, such as the introduction of a thiosemicarbazone moiety to the benzofuran core (compound 8 ), resulted in very strong inhibitory activity against HePG2 and Hela (cervical cancer) cells, with IC50 values of 9.73 µM and 7.94 µM, respectively. nih.gov Another study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives showed that different analogues had potent cytotoxic effects on various cell lines, including A549 (lung carcinoma), HepG2, and MCF-7. ekb.eg Specifically, compound 4d was highly effective against the HepG2 cell line with an IC50 of 0.14 µM, and compound 4e was most potent against MCF-7 cells with an IC50 of 0.22 µM. ekb.eg
The anticancer activity of benzofuran-based compounds has also been investigated in glioblastoma (GBM), a highly aggressive brain tumor. ucl.ac.uknih.govmdpi.comcsic.es Studies on aminobenzofuran-containing analogues of proximicins revealed significant antiproliferative activity against human UG-87 glioblastoma cells. ucl.ac.uk
The table below presents the in vitro cytotoxicity of selected benzofuran analogues against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5 | HePG2 | 12.61 | nih.gov |
| 5 | MCF-7 | 19.92 | nih.gov |
| 8 | HePG2 | 9.73 | nih.gov |
| 8 | Hela | 7.94 | nih.gov |
| 9 | Hela | 13.82 | nih.gov |
| 10 | PC3 | 32.10 | nih.gov |
| 4c | A549 | 1.13 | ekb.eg |
| 4d | HepG2 | 0.14 | ekb.eg |
| 4e | MCF-7 | 0.22 | ekb.eg |
Modulation of Cellular Pathways (e.g., PI3K, VEGFR2 inhibition, HIF-1 pathway)
The anticancer effects of this compound analogues are often attributed to their ability to modulate critical cellular signaling pathways that are dysregulated in cancer.
PI3K and VEGFR2 Inhibition: The phosphatidylinositol-3-kinase (PI3K) pathway is frequently overactivated in many cancers, promoting cell growth, proliferation, and survival. nih.govnih.gov Similarly, the vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.govrsc.org
New benzofuran derivatives have been designed as dual inhibitors of PI3K and VEGFR-2. nih.gov For instance, a benzofuranyl thiosemicarbazone hybrid (compound 8 ) demonstrated potent inhibitory activity against both PI3K and VEGFR-2, with IC50 values of 2.21 nM and 68 nM, respectively. researchgate.net This dual inhibition is a promising strategy for cancer therapy as it can simultaneously target tumor cell proliferation and the blood supply that sustains the tumor. nih.govresearchgate.net
HIF-1 Pathway: The hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.govmdpi.comkegg.jp HIF-1 activation promotes tumor survival, angiogenesis, and metastasis. nih.govmdpi.com The PI3K/Akt pathway is known to upregulate the expression of HIF-1α. nih.gov Therefore, by inhibiting PI3K, benzofuran derivatives can indirectly suppress the HIF-1 pathway. mdpi.com Research has shown that the activation of a ROS-ERK1/2-HIF-1 axis can mediate resistance to some cancer therapies, highlighting the importance of targeting this pathway. plos.org
Induction of Cell Death and Cell Cycle Arrest
In addition to inhibiting pro-survival pathways, benzofuran-piperidine analogues can actively induce cell death and halt the proliferation of cancer cells.
Studies have shown that certain benzofuran-isatin conjugates can induce apoptosis (programmed cell death) in colorectal cancer cell lines. nih.gov This pro-apoptotic effect was associated with the upregulation of the tumor suppressor protein p53 and the cleavage of PARP, a protein involved in DNA repair. nih.gov
Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from dividing and multiplying. For example, a benzofuran-isatin conjugate was found to induce cell cycle arrest at the G0/G1 phase in HT29 colorectal cancer cells and at the G2/M phase in SW620 cells. nih.gov This arrest was accompanied by a reduction in the expression of key cell cycle regulatory proteins such as cyclins D1, B1, and A1. nih.gov Similarly, other studies have reported that benzo[a]pyrene (B130552) and its metabolite can arrest DU145 human prostate carcinoma cells at the G1 phase. nih.gov Chalcone (B49325) derivatives have also been shown to induce G2/M phase cell cycle arrest in ovarian cancer cells. mdpi.com
Impact on Reactive Oxygen Species (ROS) Production and Mitochondrial Dysfunction
Recent evidence suggests that the anticancer activity of some benzofuran derivatives may be linked to their ability to modulate intracellular levels of reactive oxygen species (ROS) and induce mitochondrial dysfunction.
ROS are chemically reactive molecules containing oxygen that can, at high levels, cause significant damage to cellular components, leading to cell death. nih.govmdpi.comsmw.ch Some anticancer agents exert their effects by increasing ROS production in cancer cells, which are often already under a state of oxidative stress. nih.govbiomolther.org For instance, piperine, which contains a piperidine ring, has been shown to exert anti-glioblastoma effects by disrupting ROS homeostasis. nih.gov
Mitochondria, the powerhouses of the cell, are a major source of ROS and are also key regulators of apoptosis. nih.govnih.govbgu.ac.il Mitochondrial dysfunction can lead to the release of pro-apoptotic factors and an increase in ROS production, ultimately triggering cell death. nih.govnih.gov Studies on psychotropic benzofuran derivatives have demonstrated that these compounds can cause cytotoxicity in rat hepatocytes through mitochondrial failure, characterized by ATP depletion, loss of mitochondrial membrane potential, and oxidative stress. nih.gov Piperine and its analogues have also been shown to have direct and indirect effects on mitochondrial function. mdpi.com
Immunomodulatory Effects
The immune system plays a crucial role in recognizing and eliminating cancer cells. google.com Certain classes of drugs, known as immunomodulatory drugs (IMiDs), can enhance the body's immune response against tumors. google.com While the direct immunomodulatory effects of this compound are not extensively documented in the provided search results, the broader class of benzofuran derivatives has been investigated for its potential to modulate immune responses.
For example, novel benzofuran-based S1P1 receptor agonists have been discovered. nih.gov The S1P1 receptor is involved in regulating the trafficking of lymphocytes, a type of white blood cell that is central to the adaptive immune response. nih.gov Agonism of the S1P1 receptor can lead to a reduction in circulating lymphocytes, an effect that is being explored for the treatment of autoimmune diseases like multiple sclerosis. nih.govresearchgate.net One such benzofuran derivative, compound 18 , demonstrated potent S1P1 agonism and was effective in a mouse model of multiple sclerosis. nih.gov Interestingly, a piperidine derivative (9 ) in the same study also showed S1P1 potency, although it was less selective. nih.gov
The connection between PI3K inhibition and the immune system is also an area of active research. The PI3K pathway is important for the maturation and activation of various immune cells. nih.gov Therefore, inhibitors of this pathway, including benzofuran-based compounds, could potentially exert non-cell autonomous effects on the tumor microenvironment by modulating immune cell function. nih.gov
Further research is needed to fully elucidate the specific immunomodulatory properties of this compound and its analogues and their potential application in cancer immunotherapy.
Cardiovascular and Metabolic Activities
Analogues of this compound have also been investigated for their effects on the cardiovascular and metabolic systems, revealing potential applications beyond immunomodulation.
A specific analogue, 4-(5,6-dimethyl-2-benzofuranyl)piperidine HCl (CGP 6085 A), has been identified as a mild to moderately potent hypotensive agent. nih.gov In studies using spontaneously hypertensive rats, administration of this compound resulted in a maximal reduction in blood pressure of approximately 20-30 mm Hg. nih.gov The hypotensive effect was observed to correlate with the compound's ability to inhibit serotonin (5-HT) uptake in the brainstem. nih.gov
Table 2: Hypotensive Effect of CGP 6085 A in Spontaneously Hypertensive Rats
| Dose (mg/kg, i.p.) | Maximal Blood Pressure Reduction (mm Hg) |
|---|---|
| 3 | ~20-30 |
| 10 | ~20-30 |
Data from a study on the hypotensive action of 4-(5,6-dimethyl-2-benzofuranyl) piperidine HCl. nih.gov
Other studies on different classes of piperidine derivatives have also shown antihypertensive activity, often linked to calcium channel blocking. nih.gov For example, certain 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines were found to be potent antihypertensive agents in spontaneously hypertensive rats. nih.gov
The G-protein coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes mellitus. nih.gove-dmj.org GPR119 is expressed on pancreatic β-cells and intestinal L-cells, and its activation leads to enhanced glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). nih.gove-dmj.org This dual mechanism provides a unique opportunity for a single drug to improve glycemic control. nih.gov
Benzofuranyl analogues have been specifically explored as GPR119 modulators. google.comgoogle.com The activation of GPR119 by agonists has been shown to improve glucose tolerance in animal models. google.com The development of novel, small-molecule GPR119 agonists, including those with piperidine derivative structures, is an active area of research aimed at creating new antidiabetic agents. nih.gov These agents are sought after as they may offer benefits such as improved glycemic control and potential for weight loss, without the risk of hypoglycemia seen with some other therapies. nih.gove-dmj.org
Enzyme Inhibition Profiles (e.g., Cholinesterases: AChE, BuChE)
The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a key mechanism for treating the symptoms of Alzheimer's disease. nih.govbenthamscience.com By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive processes like memory and learning. nih.gove-fas.org
Several piperidine-containing compounds are well-known cholinesterase inhibitors. nih.govnih.gov Donepezil (B133215), a leading treatment for Alzheimer's disease, is a piperidine derivative that acts as a potent and selective inhibitor of AChE. nih.govnih.gov Kinetic studies of donepezil and its derivatives show a mixed type of inhibition on AChE, with inhibitor dissociation constants that are one to two orders of magnitude lower than reference compounds, indicating a strong inhibitory effect. nih.gov While direct studies on the cholinesterase inhibition profile of the specific this compound scaffold are not extensively detailed in the provided context, the established activity of numerous other piperidine derivatives as AChE and butyrylcholinesterase (BuChE) inhibitors suggests that this chemical class is highly relevant to the field of enzyme inhibition. benthamscience.come-fas.org
Table 3: Mentioned Compounds
| Compound Name | Chemical Name/Description |
|---|---|
| This compound | The core chemical structure of interest. |
| CGP 6085 A | 4-(5,6-dimethyl-2-benzofuranyl)piperidine HCl |
| Compound 18 | 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid |
| SEW-2871 | An oxadiazole S1P1 screening hit. |
| Donepezil (E2020) | 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one |
Structure Activity Relationship Sar Studies
Impact of Benzofuran (B130515) Ring Substitution
The benzofuran nucleus is a key pharmacophore, and its substitution pattern is critical in determining the biological activity of 4-(5-Benzofuranyl)-piperidine derivatives. Alterations to this ring system can affect ligand-receptor interactions, metabolic stability, and pharmacokinetic properties.
Influence of Halogenation (e.g., Fluorine, Chlorine) on Potency and Hydrophobic Interactions
The introduction of halogen atoms, such as fluorine and chlorine, onto the benzofuran ring is a common strategy to enhance biological potency. Halogenation can increase lipophilicity, which may lead to improved membrane permeability and stronger hydrophobic interactions with biological targets. nih.gov
Research has shown that halogen-substituted benzofuran derivatives often exhibit significant cytotoxicity. mdpi.com For instance, the addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a twofold increase in potency and inhibitory activity in certain assays. nih.gov Such substitutions, particularly at the para position of the benzofuran ring, are more likely to form favorable hydrophobic interactions, thereby increasing potency. nih.gov Furthermore, SAR studies on various benzofuran derivatives have indicated that regardless of the specific halogen used (e.g., Cl, Br, F), the resulting compounds consistently exhibit significant cytotoxicity. mdpi.com
In the context of antimicrobial activity, substitutions at the 4, 5, or 6-positions of the benzofuran nucleus with halogens are considered essential for potent antibacterial effects. rsc.org
Table 1: Effect of Halogenation on Benzofuran Derivatives' Activity
| Position of Substitution | Halogen | Observed Effect | Reference |
| Position 4 | Fluorine | 2-fold increase in potency and inhibitory activity | nih.gov |
| Para-position | General Halogen | Favorable hydrophobic interactions, increased potency | nih.gov |
| Positions 4, 5, or 6 | Halogens | Potent antibacterial activity | rsc.org |
| Not specified | Cl, Br, F | Significant cytotoxicity | mdpi.com |
Effects of Methoxy (B1213986) and Ethoxy Substitutions on Biological Activity
Alkoxy groups, such as methoxy and ethoxy, can also modulate the biological activity of benzofuran derivatives. The introduction of a 7-ethoxy group on the benzofuran ring has been explored in the synthesis of chalcone (B49325) derivatives, which have shown cytotoxic activity against various cancer cell lines. nih.gov Specifically, a set of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives were synthesized and evaluated, with some compounds showing selective cytotoxicity toward human breast cancer cells. nih.gov
While not directly on a this compound core, related studies on indole (B1671886) derivatives, which are structurally similar to benzofurans, have shown that 4-methoxyindole (B31235) analogs possess high potency against certain biological targets. dndi.org This suggests that methoxy substitution on the aromatic ring system can be a favorable modification for enhancing activity. dndi.org
Positional Isomerism and Activity Modulation (e.g., 5-position vs. 6-position)
The position of substituents on the benzofuran ring plays a crucial role in modulating biological activity. Studies have indicated that the 5- or 6-position of the benzofuran nucleus can be substituted with halogens, nitro, or hydroxyl groups to yield compounds with potent antibacterial activity. rsc.org This highlights the importance of positional isomerism in the design of active benzofuran derivatives. The specific placement of a functional group can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Influence of Piperidine (B6355638) Ring Modifications
The piperidine ring in the this compound scaffold is also a critical site for modification. Substitutions on the piperidine nitrogen or at other positions on the ring can significantly impact the compound's pharmacological properties.
Substituents on Piperidine Nitrogen (e.g., N-substitutedmethyl groups)
Substituents on the piperidine nitrogen are pivotal in defining the activity of these compounds. Detailed SAR studies have been conducted on derivatives with various N-substitutions. For instance, compounds with a 1-(2-benzofuranylmethyl) or 1-(3-benzofuranylmethyl) group have been shown to exhibit high potency as histamine (B1213489) H3 receptor antagonists. nih.gov The benzofuranylmethyl moiety at the N-1 position of the piperidine ring appears to be a key feature for high affinity. mdpi.comnih.gov
The length of the alkyl chain connecting the benzofuran ring to the piperidine nitrogen also influences activity. Elongating the aliphatic chain from one to two or three methylene (B1212753) groups between the piperidine nitrogen and the benzofuran residue has been shown to decrease potency in some cases. mdpi.com
Table 2: Influence of N-Substitution on Piperidine Ring
| N-Substituent | Biological Target/Activity | Observed Potency | Reference |
| 1-(2-Benzofuranylmethyl) | Histamine H3 Receptor | High | nih.govmdpi.com |
| 1-(3-Benzofuranylmethyl) | Histamine H3 Receptor | High | nih.gov |
| 1-Benzyl | Histamine H3 Receptor | Moderate | mdpi.comnih.gov |
| Elongated alkyl chain | Histamine H3 Receptor | Decreased | mdpi.com |
Impact of Substituents at Position 4 of Piperidine (e.g., Benzyl, Hydroxy, Benzoyl)
The 4-position of the piperidine ring is another key site for modification. The introduction of different functional groups at this position can lead to a wide range of biological activities.
Hydroxy Substituents: 4-Hydroxypiperidine (B117109) derivatives have been extensively studied. mdpi.comnih.gov The hydroxyl group can act as a hydrogen bond donor, which can be crucial for receptor binding. The 4-hydroxypiperidine core serves as a conformationally restricted version of a 3-amino-1-propanol moiety found in many other biologically active ligands. nih.gov
Benzoyl Substituents: The 4-benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry and is found in numerous bioactive compounds. mdpi.com The carbonyl group in the benzoyl moiety can act as a hydrogen bond acceptor, which can be critical for ligand-target interactions. mdpi.com Specifically, the 4-(p-fluorobenzoyl)piperidine fragment is a key component of several serotonergic and dopaminergic receptor ligands and is considered crucial for anchoring the ligand to its receptor. mdpi.com
Other Substituents: The synthesis of 4-hydroxy-methylpiperidinyl-N-benzyl-acylarylhydrazone hybrids has also been reported, demonstrating the versatility of the 4-position for introducing more complex functionalities to achieve multi-target directed ligands. nih.gov
Stereochemical Considerations and Conformational Flexibility
The three-dimensional arrangement of atoms (stereochemistry) and the ability of the molecule to adopt different spatial orientations (conformational flexibility) are critical determinants of the biological activity of this compound derivatives.
The stereochemistry at the chiral centers within the molecule can significantly impact its interaction with the binding pocket of a receptor. For instance, in spirocyclic derivatives, which feature a shared carbon atom between two rings, the specific spatial orientation of substituents is crucial for high-affinity binding. nih.gov Studies on spiro[ mdpi.combenzofuran-1,4'-piperidines] have demonstrated that the introduction of specific substituents in a defined stereochemical manner can lead to highly potent and selective ligands for sigma receptors. nih.gov
Conformational flexibility also plays a pivotal role. The ability of the molecule, particularly the linker chain between the benzofuran and piperidine moieties, to adopt a specific low-energy conformation allows for optimal interaction with the receptor. A rigidified structure, such as locking a flexible diethylamino group into a morpholino ring, has been shown to enhance inverse agonistic activity at the constitutive androstane (B1237026) receptor (CAR), suggesting that a specific, less flexible conformation is favorable for binding. nih.gov However, excessive rigidity is not always beneficial. The replacement of a flexible five-methylene group chain with more rigid aromatic linkers like benzene (B151609), biphenyl (B1667301), or naphthalene (B1677914) has been explored to increase structural rigidity and lipophilicity in the search for H3R antagonists. nih.gov The balance between rigidity and flexibility is therefore a key consideration in the design of potent ligands based on the this compound scaffold.
Role of Linker Chains between Benzofuran and Piperidine Moieties
The linker that connects the benzofuran and piperidine rings is a critical component that significantly influences the pharmacological profile of these compounds. Its length, composition, and the presence of heteroatoms can dramatically alter binding affinity and functional activity.
The length of the aliphatic chain serving as a linker has a profound impact on the potency of this compound derivatives as H3R antagonists. Research has shown that elongating the alkyl chain between the piperidine nitrogen and the benzofuranyl group can lead to a decrease in potency. For example, increasing the chain length from two to three methylene groups in certain series of compounds resulted in reduced antagonist activity. mdpi.com
The nature of the linker also plays a role. Replacing a flexible five-methylene group chain with a more rigid aromatic linker, such as a benzene, biphenyl, or naphthalene ring, has been investigated to enhance structural rigidity and lipophilicity. nih.gov In one study, compounds with a naphthalene linker showed slightly higher activity than those with a biphenyl moiety. nih.gov
Table 1: Impact of Linker Length on H3 Receptor Antagonist Activity
| Compound Series | Linker Length (Methylene Units) | Relative Potency (pA2) |
|---|---|---|
| 1a-c (Benzofuranylmethyl) | 1 | High (8.47) mdpi.com |
| 2 | Decreased (7.26) mdpi.com | |
| 3 | Decreased (7.11) mdpi.com | |
| 1d-f (Phenylalkyl) | 1 | High (7.79) mdpi.com |
| 2 | Decreased (6.67) mdpi.com | |
| 3 | Increased (7.51) mdpi.com | |
| 2d-f (Phenylalkyl analogue) | 1 | High (8.06) mdpi.com |
| 2 | Drastic Reduction (6.72) mdpi.com |
This table illustrates the varied effects of altering the aliphatic linker length on the antagonist potency at the H3 receptor, with data extracted from studies on different compound series.
The incorporation of heteroatoms, such as oxygen or nitrogen, into the linker chain can significantly influence the physicochemical properties and biological activity of this compound derivatives. The inclusion of hydrophilic heteroatom-containing groups can improve a compound's properties, which is often beneficial for drug development. nih.gov
The introduction of a nitrogen atom to create a piperazine (B1678402) linker instead of a piperidine has also been explored. This modification can alter the compound's activity at different receptors. For instance, comparing compounds with piperidine versus piperazine moieties revealed that the piperidine ring was a key structural element for dual H3/σ1 receptor affinities. polimi.it
Molecular Interactions and Binding Modes with Biological Targets
Understanding the specific molecular interactions between this compound derivatives and their biological targets is crucial for rational drug design. Molecular docking studies have provided valuable insights into the binding modes of these compounds, particularly with the histamine H3 receptor (H3R).
Molecular modeling and docking studies have identified several key amino acid residues within the H3R binding pocket that are critical for the interaction with this compound-based ligands. These residues are located in the transmembrane (TM) domains and extracellular loops (ECL) of the receptor.
For potent H3R antagonists, the following residues have been shown to be particularly important:
Asp114 (TM3): This aspartic acid residue is crucial for forming a salt bridge with the protonated nitrogen atom of the piperidine ring. acs.org
Tyr115 (TM3): This tyrosine residue can engage in cation–π interactions with the protonated piperidine nitrogen and form a hydrogen bond with an ether oxygen in the linker. acs.org
Phe193 (ECL2) and Tyr189 (ECL2): These aromatic residues in the second extracellular loop are involved in π–π stacking interactions with the aromatic part of the ligand, such as a naphthalene fragment. acs.org
Trp402 (TM6): This tryptophan residue provides a surface for π–π stacking interactions with the benzofuranyl or another aromatic moiety of the ligand. acs.org
Phe398 (TM6): This phenylalanine residue can also participate in cation–π interactions with the piperidine ring. acs.org
Table 2: Key Amino Acid Residues in H3R and Their Interactions with this compound Derivatives
| Residue | Location | Type of Interaction | Interacting Ligand Moiety |
|---|---|---|---|
| Asp114 | TM3 | Salt Bridge acs.org | Protonated Piperidine Nitrogen acs.org |
| Tyr115 | TM3 | Cation–π Interaction acs.org, Hydrogen Bond acs.org | Protonated Piperidine Nitrogen acs.org, Linker Ether Oxygen acs.org |
| Phe193 | ECL2 | π–π Stacking acs.org | Aromatic Fragment (e.g., Naphthalene) acs.org |
| Tyr189 | ECL2 | π–π Stacking acs.org | Aromatic Fragment (e.g., Naphthalene) acs.org |
| Trp402 | TM6 | π–π Stacking acs.org | Benzofuranyl/Aromatic Moiety acs.org |
This table summarizes the key residues within the histamine H3 receptor that interact with derivatives of this compound, highlighting the nature of these interactions.
The binding of this compound derivatives to their biological targets is stabilized by a combination of non-covalent interactions, including hydrogen bonds, salt bridges, and π–π stacking.
Hydrogen Bonding: These interactions occur between hydrogen bond donors and acceptors on both the ligand and the receptor. For example, the ether oxygen atom in the linker of some H3R antagonists can form a hydrogen bond with the hydroxyl group of Tyr115 in the receptor. acs.org
Salt Bridge: This is a strong electrostatic interaction between oppositely charged groups. A crucial salt bridge is formed between the positively charged (protonated) nitrogen atom of the piperidine ring and the negatively charged carboxylate group of Asp114 in the H3R. acs.org
π–π Stacking: These interactions occur between aromatic rings. The benzofuran moiety of the ligand can engage in π–π stacking with the aromatic side chain of Trp402 in the H3R. acs.org Similarly, other aromatic parts of the ligand can stack with residues like Phe193 and Tyr189. acs.org These stacking interactions are fundamental to the anchoring of the ligand within the binding pocket.
The interplay of these various molecular interactions dictates the binding affinity and selectivity of this compound derivatives for their respective biological targets.
Pharmacophoric Requirements for Specific Activities (e.g., 4-(p-fluorobenzoyl)piperidine for 5-HT2A)
The this compound scaffold is a key structural motif in medicinal chemistry, and its derivatives have been extensively studied to understand the structural features required for specific biological activities. A notable example is the investigation of pharmacophoric requirements for ligands targeting the 5-HT₂A serotonin (B10506) receptor, a key player in the central nervous system.
The 4-(p-fluorobenzoyl)piperidine fragment is recognized as a crucial pharmacophore for high-affinity binding to the 5-HT₂A receptor. mdpi.com This moiety is a prominent feature in potent 5-HT₂A reference drugs like ketanserin (B1673593) and altanserin. mdpi.com Research indicates that this fragment is vital for the proper anchoring or orientation of the ligand within the receptor's binding site. mdpi.com The piperidine ring in this structure can be viewed as a constrained bioisostere of a piperazine ring, with the carbonyl group compensating for the second nitrogen by potentially forming hydrogen bonds with the target receptor. mdpi.com
Structural modifications of this core have led to the identification of potent and selective 5-HT₂A ligands. For instance, the replacement of the 4-(p-fluorobenzoyl)piperidine moiety in the selective 5-HT₂A antagonist ketanserin with an N-(2-methoxybenzyl) pharmacophore resulted in the compound RH-34. wikipedia.org This change surprisingly reversed the compound's activity from an antagonist to a moderate efficacy partial agonist while maintaining high affinity and selectivity for the 5-HT₂A receptor. wikipedia.org
Further studies have demonstrated that piperidine fragments generally confer high affinity for the 5-HT₂A receptor subtype. researchgate.net Deconstruction of complex molecules like risperidone, which contains a piperidine unit, has shown that even truncated analogs can retain significant 5-HT₂A affinity and antagonist activity. nih.gov For example, 6-fluoro-3-(1-methylpiperidin-4-yl)benzisoxazole, a simplified analog, displays a high affinity (Ki ≈ 12 nM) for 5-HT₂A receptors. nih.gov This suggests that multiple aromatic moieties are not an absolute requirement for high-affinity binding, challenging earlier pharmacophore models. nih.gov
The following table summarizes the binding affinities of various compounds containing the benzoylpiperidine or related piperidine fragments at the 5-HT₂A receptor, illustrating the importance of this structural element.
Table 1: Binding Affinity of Piperidine Derivatives at 5-HT₂A Receptors
| Compound | Modification | Receptor Affinity | Reference |
|---|---|---|---|
| Compound 31 | Possesses a 4-(p-fluorobenzoyl)piperidine moiety | IC₅₀ = 1.1 nM | mdpi.com |
| Compound 33 | Possesses a 4-(p-fluorobenzoyl)piperidine moiety | IC₅₀ = 2.4 nM | mdpi.com |
| Compound 34 | Contains a benzoylpiperidine fragment | pKᵢ = 8.04 | mdpi.com |
| Risperidone | Contains a complex piperidinyl-benzisoxazole structure | Kᵢ ≈ 5 nM | nih.gov |
Modulation of Selectivity through Structural Modifications (e.g., S1P1 vs. S1P3)
Achieving selectivity for specific receptor subtypes is a major goal in drug design, as it can minimize off-target effects. The sphingosine-1-phosphate (S1P) receptors, particularly subtypes S1P1 and S1P3, present a significant challenge in this regard due to their high structural homology. semanticscholar.org Both receptors are involved in critical physiological processes, but their individual activation can lead to different, and sometimes undesirable, outcomes. For example, activation of S1P1 is key to the immunosuppressive effects of drugs like Fingolimod (FTY720), while concurrent activation of S1P3 can contribute to dose-limiting toxicities such as bradycardia. google.comresearchgate.net
Fingolimod itself, in its active phosphorylated form, is a non-selective agonist at four of the five S1P receptor subtypes. google.comresearchgate.net This has driven extensive research into structural modifications to create analogs with improved selectivity for S1P1 over S1P3. The goal is to retain the therapeutic efficacy associated with S1P1 agonism while reducing the liabilities linked to S1P3 activity. researchgate.net
Research has shown that even minor chemical and structural changes can significantly impact selectivity. google.com A key strategy involves modifying the core structure of known S1P ligands. For instance, a ligand-based drug design approach led to the discovery of tricyclic agonists of S1P1 with notable selectivity over S1P3. researchgate.net
In one study, a series of fluorine-containing S1P ligand analogs were synthesized and evaluated for their binding potency and selectivity. osti.gov This effort identified several compounds with high potency for S1P1 and over 100-fold selectivity against S1P2 and S1P3. The most potent ligand, compound 28c, which features an oxadiazole pharmacophore, exhibited a high affinity for S1P1 (IC₅₀ = 2.63 nM) with no measurable binding at S1P2 or S1P3 (IC₅₀ > 1000 nM). osti.gov This highlights how optimizing the lipophilic portions and the central pharmacophore of the molecule can successfully modulate the selectivity profile. osti.gov
Another approach to achieving selectivity involves the synthesis of pepducins, which are lipidated peptides designed to target specific receptors. semanticscholar.org To overcome the poor selectivity of an initial S1P3 antagonist pepducin, synthetic strategies focused on introducing molecular constraints into the peptide sequence, which successfully improved selectivity versus the S1P1 receptor. semanticscholar.org
The data below illustrates how structural changes in S1P modulator analogs affect their potency and selectivity for S1P1 over S1P3.
Table 2: Selectivity of S1P Receptor Modulator Analogs
| Compound | Structural Class | S1P1 IC₅₀ (nM) | S1P3 IC₅₀ (nM) | Selectivity (S1P3/S1P1) | Reference |
|---|---|---|---|---|---|
| Analog 1 | Fluorine-containing S1P ligand | <10 | >1000 | >100-fold | osti.gov |
| Analog 2 | Fluorine-containing S1P ligand | <10 | >1000 | >100-fold | osti.gov |
| Analog 3 | Fluorine-containing S1P ligand | <10 | >1000 | >100-fold | osti.gov |
| Compound 28c | Oxadiazole-containing ligand | 2.63 | >1000 | >380-fold | osti.gov |
Table of Mentioned Compounds | Compound Name | |---| | this compound | | 4-(p-fluorobenzoyl)piperidine | | 5-HT₂A | | S1P1 | | S1P3 | | Ketanserin | | Altanserin | | Risperidone | | Paliperidone | | RH-34 | | 6-fluoro-3-(1-methylpiperidin-4-yl)benzisoxazole | | Fingolimod (FTY720) | | Pepducins | | N-(2-methoxybenzyl) | | 6-aminomethyl-4,5,6,7-tetrahydrobenzo[b]furan-4-ones | | 5-{4-[4-(5-Cyano-3-indolyl)butyl]-1-piperazinyl}benzofuran-2-carboxamide (vilazodone) | | 1-(2-benzofuranylmethyl)-4-[5-(N-methyl-N-propyl)pentyloxy]piperidine | | 1-(3-benzofuranylmethyl)-4-[5-(N-methyl-N-propyl)pentyloxy]piperidine | | 1-[(N-substituted-N-methyl)-3-propyloxy]-5-(N-methyl-N-propyl)-pentanediamines | | Pyrilamine | | 1-1[(1-oxo-1,2,3,4-tetrahydro-3-naphthyl)methyl-4-[3-(p-fluorobenzoyl)propyl]piperazine | | 4-[3-(6-fluorobenzisoxazolyl)]piperidine | | 3-[2-(2-methoxybenzylamino)ethyl]-1H-quinazoline-2,4-dione | | 4-(4-(6-Fluorobenzisoxazol-3-yl)piperidin-1-yl)-1-(piperidin-1-yl)butan-1-one | | 6-Fluoro-3-(1-(4-piperidin-1-yl)butyl)piperidin-4-yl)benzisoxazole | | 4-Chloro-1-(piperidin-1-yl)butan-1-one | | Amiselimod (MT-1303) | | CYM5442 | | CYM5520 | | CYM5541 | | 1-(5-Benzofuranyl)-3-(4-chlorophenyl)-2-propen-1-one (Chalcone 3) | | Pyrazolo[1,5-a]pyrimidines | | mdpi.comnih.gov-triazolo[1,5-a]pyrimidine | | Pyrimido[1,2-a]benzimidazole | | Pyrido[2,3-d]pyrimidinones |]benzimidazole | | Pyrido[2,3-d]pyrimidinones |
Pharmacokinetic and Metabolic Studies
Absorption, Distribution, and Excretion Considerations
The absorption, distribution, and excretion of a drug candidate are critical determinants of its efficacy and safety. These processes govern the concentration of the active substance that reaches the systemic circulation and its target site, as well as its persistence in the body.
Oral bioavailability, the fraction of an orally administered drug that reaches the systemic circulation unchanged, is a key parameter in the development of orally active agents. Studies on benzofuran-based S1P1 receptor agonists have demonstrated that derivatives with a benzofuran (B130515) core can achieve excellent oral bioavailability across different species. For instance, a potent S1P1 agonist, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic acid, showcased a favorable in vitro ADME profile and high oral bioavailability in preclinical studies. nih.gov While specific data for 4-(5-Benzofuranyl)-piperidine is not available, the structural similarity suggests that it may also possess the potential for good oral absorption. However, factors such as the nature and position of substituents on both the benzofuran and piperidine (B6355638) rings can significantly influence this parameter. For example, the introduction of polar groups can sometimes lead to a decrease in oral bioavailability.
In a study of various substituted piperidine derivatives, ADMET predictions suggested that N-benzyl-piperidine derivatives are likely to be orally bioavailable. nih.gov Another study on piperidine-substituted thiazolo[5,4-d]pyrimidine (B3050601) derivatives also identified compounds with good oral bioavailability. researchgate.net These findings support the general potential for piperidine-containing compounds to be orally active.
Table 1: Oral Bioavailability of Representative Benzofuran and Piperidine Derivatives
| Compound/Derivative Class | Species | Oral Bioavailability (%) | Reference |
| 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic acid | Preclinical models | Excellent | nih.gov |
| N-benzyl-piperidine derivatives | In silico prediction | Anticipated to be good | nih.gov |
| Piperidine-substituted thiazolo[5,4-d]pyrimidines | Not specified | Good | researchgate.net |
Note: Data for this compound is not specifically available and the table presents data for structurally related compounds to infer potential properties.
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). The physicochemical properties of a molecule, such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors, play a crucial role in its CNS penetration.
In silico predictions for N-benzyl-piperidine derivatives suggest they are capable of crossing the blood-brain barrier and being retained in the brain. nih.gov Similarly, a study on a novel M5 positive allosteric modulator with a piperidine core demonstrated modest CNS penetration. acs.orgacs.org The presence of an imidazole (B134444) ring in some histamine (B1213489) H3 receptor antagonists has been shown to limit brain penetration, and its replacement with other moieties, including piperidine derivatives, has been a strategy to improve CNS access. nih.gov
Metabolic Pathways and Enzyme Systems Involved
The metabolism of a drug is the process by which the body chemically modifies it, typically to facilitate its excretion. This biotransformation is primarily carried out by a variety of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role.
Based on the metabolism of structurally related compounds, this compound is expected to undergo extensive oxidative metabolism. The piperidine ring is a common site for metabolism. For many piperidine-containing drugs, oxidation at the carbon atoms of the piperidine ring is a major metabolic pathway. acs.org
The benzofuran moiety is also susceptible to oxidative metabolism. The formation of phenolic derivatives through hydroxylation of the benzofuran ring is a plausible metabolic route. Furthermore, if substituents are present on the benzofuran ring, benzylic oxidation can occur.
The cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. Studies on various 4-aminopiperidine (B84694) drugs have shown that CYP3A4 is a major isoform responsible for their N-dealkylation. nih.gov While this compound is a secondary amine, if it were N-substituted, N-dealkylation would be a likely metabolic pathway mediated by CYP3A4/5.
Research on the metabolism of the piperidine-type phenothiazine (B1677639) neuroleptic thioridazine (B1682328) indicated that CYP1A2 and CYP3A4 are the primary enzymes responsible for its 5-sulfoxidation and N-demethylation. nih.gov This further supports the significant role of CYP3A4 in the metabolism of piperidine-containing structures. CYP2D6 has also been implicated in the metabolism of some piperidine derivatives, particularly in hydroxylation reactions. nih.gov
Table 2: Key Cytochrome P450 Enzymes in the Metabolism of Piperidine and Benzofuran-like Scaffolds
| Enzyme Family | Specific Isoform(s) | Common Metabolic Reactions | Reference |
| Cytochrome P450 | CYP3A4/5 | N-dealkylation, Oxidation | nih.gov |
| Cytochrome P450 | CYP2D6 | Hydroxylation | nih.gov |
| Cytochrome P450 | CYP1A2 | Sulfoxidation, N-demethylation | nih.gov |
Note: This table summarizes the general roles of CYP enzymes in metabolizing similar chemical structures, as specific data for this compound is not available.
Following Phase I oxidative metabolism, the resulting metabolites, which are often more polar, can undergo Phase II conjugation reactions to further increase their water solubility and facilitate excretion. Glucuronidation, the attachment of glucuronic acid to a substrate, is a common conjugation pathway.
Phenolic metabolites formed from the hydroxylation of the benzofuran ring are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates. A study on benzofuran derivatives that act as farnesyltransferase inhibitors highlighted the potential for glucuronidation. tandfonline.com Another study on a benzofuran that inhibits the thioesterase activity of Pks13 also mentioned the potential for glucuronidation of hydroxyl groups as a metabolic liability. acs.org This suggests that glucuronidation is a relevant metabolic pathway for hydroxylated metabolites of this compound.
Amide Hydrolysis and Ring Cleavage Pathways
The metabolic fate of piperidine-containing compounds, particularly those with amide linkages, is often dictated by several key enzymatic pathways. For structures analogous to this compound that are incorporated into larger molecules via an amide bond, amide hydrolysis represents a significant metabolic route. nih.gov This process, typically catalyzed by hydrolase enzymes, cleaves the amide bond, leading to the formation of separate carboxylic acid and amine metabolites. nih.gov The rate and extent of amide hydrolysis can exhibit significant species-dependent differences and can be a primary driver of clearance in humans. nih.gov
In addition to hydrolysis, the piperidine and benzofuran rings themselves are susceptible to Phase I metabolic transformations. The piperidine moiety, in particular, is a common site for oxidation. nih.gov Studies on various piperidine-containing drugs reveal that metabolic reactions frequently involve hydroxylation at various positions on the piperidine ring. nih.govljmu.ac.uk Another prevalent pathway is N-dealkylation, where an alkyl group attached to the piperidine nitrogen is removed. nih.govnih.govresearchgate.net This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor for many 4-aminopiperidine drugs. nih.gov
The benzofuran ring can also undergo metabolic modification, primarily through oxidation reactions such as hydroxylation on the aromatic ring system. philadelphia.edu.jo While complete cleavage of the piperidine or benzofuran ring is less common as an initial metabolic step, the formation of reactive intermediates through oxidation can lead to further degradation. semanticscholar.org For instance, oxidation of the piperidine ring can form iminium reactive metabolites, which represent a bioactivation pathway. semanticscholar.org The primary metabolic pathways for related structures often involve a combination of N-dealkylation, hydroxylation of the piperidine ring, and, where applicable, amide hydrolysis. nih.govresearchgate.net
Metabolic Stability and Clearance Predictions
Metabolic stability is a critical parameter in drug discovery that determines a compound's persistence in the body and influences its pharmacokinetic profile. It is typically assessed in early discovery using in vitro systems such as liver microsomes or hepatocytes from various species, including humans. wuxiapptec.comsrce.hr These assays measure the rate at which a compound is metabolized, providing an estimate of its in vitro intrinsic clearance (CLint). researchgate.netnih.gov The CLint value is a measure of the liver's intrinsic ability to metabolize a drug, independent of blood flow. srce.hr
The process of predicting in vivo human clearance from these in vitro results is known as in vitro-in vivo extrapolation (IVIVE). wuxiapptec.com By using appropriate scaling factors that account for liver weight and microsomal protein content, the in vitro CLint can be extrapolated to predict the in vivo hepatic clearance in humans. srce.hr This prediction helps in estimating other key pharmacokinetic parameters like half-life and bioavailability, which are crucial for determining a compound's potential success. nih.gov
Compounds are often categorized based on their metabolic stability, as shown in the table below. A compound with high metabolic stability will have a low intrinsic clearance value and a longer half-life, whereas a compound with low stability will be cleared more rapidly. researchgate.net
Table 1: General Classification of Metabolic Stability Based on In Vitro Intrinsic Clearance (CLint)
| Stability Classification | In Vitro Half-Life (t½) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted In Vivo Hepatic Clearance |
|---|---|---|---|
| High | > 60 | < 12 | Low |
| Moderate | 30 - 60 | 12 - 58 | Intermediate |
| Low | < 30 | > 58 | High |
Note: The values presented are generalized and can vary depending on the specific assay conditions and in vitro system used.
For piperidine derivatives, structural modifications are often employed to enhance metabolic stability by blocking metabolically vulnerable sites, or "soft spots". researchgate.net For example, strategic placement of substituents can sterically hinder access by metabolic enzymes, thereby reducing the rate of clearance and improving the pharmacokinetic profile. nih.gov
Relationship between Metabolism and Pharmacological Duration of Action
The duration of a drug's pharmacological effect is intrinsically linked to its concentration at the target site, which is largely governed by its rate of elimination from the body. philadelphia.edu.jo Metabolic clearance is a primary driver of this elimination for the majority of drugs. researchgate.net A rapid rate of metabolism leads to a shorter half-life and, consequently, a shorter duration of action, requiring more frequent administration to maintain therapeutic levels. Conversely, a slower metabolic rate results in a longer half-life and a more sustained pharmacological effect. philadelphia.edu.jo
Studies on compounds structurally related to this compound provide insight into this relationship. For example, the compound 4-(5,6-dimethyl-2-benzofuranyl)piperidine (B1203468) HCl (CGP 6085 A) is a potent and selective inhibitor of serotonin (B10506) (5-HT) uptake. researchgate.netnih.gov Research has shown a direct correlation between its ability to inhibit 5-HT uptake and its hypotensive effect in spontaneously hypertensive rats. nih.gov Critically, the pharmacological action was found to be tied to its metabolic rate; both the inhibition of 5-HT uptake and the inhibition of 5-HT synthesis were observed to subside with a half-life of approximately 5 to 6 hours. researchgate.net This demonstrates a clear relationship where the duration of the drug's primary mechanism of action is dictated by its metabolic stability and clearance rate.
Table 2: Pharmacokinetic and Pharmacodynamic Relationship for 4-(5,6-dimethyl-2-benzofuranyl)piperidine HCl
| Parameter | Observation | Reference |
|---|---|---|
| Pharmacological Action | Inhibition of serotonin (5-HT) uptake | nih.gov |
| Therapeutic Effect | Hypotensive (blood pressure reduction) | nih.gov |
| Pharmacological Half-Life | 5 to 6 hours for subsidence of 5-HT uptake inhibition | researchgate.net |
| Conclusion | The duration of pharmacological action is directly related to the compound's metabolic half-life. | researchgate.net |
This link underscores the importance of optimizing metabolic stability during the drug design process to achieve a desired duration of action, ensuring the therapeutic effect is maintained for an appropriate length of time.
Preclinical Evaluation and Translational Research
In vitro Pharmacological Assays
In vitro assays are fundamental in the early stages of drug discovery, providing initial data on the interaction of a compound with specific biological targets.
Radioligand displacement assays are employed to determine the affinity of a test compound for a specific receptor. This is achieved by measuring how effectively the compound competes with a radiolabeled ligand known to bind to the target receptor.
Derivatives of 4-(5-benzofuranyl)-piperidine have been evaluated for their receptor binding profiles. For instance, in studies targeting the human histamine (B1213489) H3 receptor (hH3R), the benzofuranyl derivative ADS032 demonstrated a notable binding affinity. nih.gov In a radioligand displacement binding assay, ADS032, which features a benzofuranyl substituent at position 1 of the piperidine (B6355638) ring, showed a nanomolar affinity for the hH3R. nih.gov Molecular docking studies suggest that the benzofuranyl moiety contributes to this interaction through π–π stacking with the Trp402 residue in the receptor's binding pocket. nih.gov
Another related compound, E-IA-BF-PE-PIPZE, which contains a dihydrobenzofuranylethyl group, exhibited high affinity for sigma-1 (σ1) receptors with a Ki value of 0.43 ± 0.03 nM. nih.gov The affinity of a ligand is typically expressed by the inhibition constant (Ki), which is calculated from the IC50 value—the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. nih.govgiffordbioscience.com
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Source |
| ADS032 | Human Histamine H3 (hH3R) | Radioligand Displacement | Not Specified | 44.1 | nih.gov |
| E-IA-BF-PE-PIPZE | Sigma-1 (σ1) | Radioligand Displacement | [3H]-PTZ | 0.43 ± 0.03 | nih.gov |
This table presents receptor binding affinity data for derivatives related to this compound. Ki represents the inhibition constant, a measure of binding affinity.
Functional assays assess the biological response initiated by a compound upon binding to its receptor, determining whether it acts as an agonist, antagonist, or inverse agonist. Common methods include measuring second messengers like cyclic adenosine (B11128) monophosphate (cAMP) or guanosine (B1672433) 5'-O-(γ-thio)triphosphate ([³⁵S]GTPγS) binding. nih.govnih.govumich.edu
The compound CGP 4718 A, chemically known as 4-[5-chloro-benzofuranyl-2-]-1-methylpiperidine HCl, has been shown to inhibit the reuptake of serotonin (B10506) (5-HT) in synaptosomes in vitro. nih.gov This inhibition of neurotransmitter reuptake is a key functional activity, with a potency comparable to that of the established antidepressant imipramine. nih.gov
While specific cAMP or GTPγS binding data for this compound itself are not extensively detailed in the cited literature, related compounds have been characterized using these methods. For example, a series of arylpiperazines were evaluated in [³⁵S]GTPγS binding assays to confirm their antagonist properties at dopamine (B1211576) D2 and D3 receptors. nih.govacs.org Similarly, a cAMP accumulation assay was used to classify the lead compound ADS031 (a structural analog of the benzofuranyl derivative ADS032) as a potent H3R antagonist/inverse agonist. nih.gov
| Compound | Assay Type | Target/System | Observed Effect | Potency | Source |
| CGP 4718 A | 5-HT Reuptake Assay | Synaptosomes | Inhibition of serotonin reuptake | Similar to imipramine | nih.gov |
This table summarizes the in vitro functional activity of a derivative of this compound.
Enzyme inhibition assays are conducted to determine if a compound can block the activity of a specific enzyme, a mechanism relevant to many therapeutic areas. The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50).
CGP 4718 A (4-[5-chloro-benzofuranyl-2-]-1-methylpiperidine HCl) was identified as a preferential and competitive inhibitor of monoamine oxidase A (MAO-A) in vitro. nih.gov Its inhibitory effect on MAO-B was approximately ten times weaker. nih.gov In a different context, benzofuran (B130515) derivatives linked to a piperidine moiety through an ether bond have been investigated as inhibitors of Plasmodium falciparum N-myristoyltransferase, a target for anti-malarial drugs. nih.gov Within this series, a derivative (compound 4) demonstrated sub-micromolar inhibitory activity. nih.gov
| Compound | Target Enzyme | Inhibition Type | IC50 / Potency | Source |
| CGP 4718 A | Monoamine Oxidase A (MAO-A) | Competitive | Preferential inhibitor over MAO-B | nih.gov |
| CGP 4718 A | Monoamine Oxidase B (MAO-B) | - | ~10-fold weaker than for MAO-A | nih.gov |
| Compound 4 (benzofuran-ether-piperidine series) | P. falciparum N-Myristoyltransferase | - | 0.27 µM | nih.gov |
This table displays the enzyme inhibitory activity of compounds structurally related to this compound. IC50 is the concentration of an inhibitor where the response is reduced by half.
Cell-based assays provide insights into a compound's effects on cellular processes within a more biologically relevant context than isolated molecular targets. These assays can measure cytotoxicity, effects on cell growth, and other cellular health indicators. nih.govthermofisher.com Standard methods include the MTT and XTT assays, which measure metabolic activity as an indicator of cell viability, and ATP-based assays that quantify the energy currency of living cells. sigmaaldrich.comscispace.combmglabtech.com
While the literature describes a wide array of cell-based assays, specific data on the effects of this compound on cell viability, proliferation, or mitochondrial function are not extensively reported in the provided sources. However, related benzofuran derivatives have been noted for their cytotoxic activity against certain cancer cell lines. jst.go.jp For instance, naturally occurring benzofuran derivatives from Brazilian propolis showed mild cytotoxicity against murine colon carcinoma and human fibrosarcoma cells. jst.go.jp Furthermore, cytotoxicity tests on some piperidine derivatives designed as cholinesterase inhibitors found them to be nontoxic to NIH3T3 cells at their active concentrations. mdpi.com
The antimicrobial potential of this compound derivatives has been explored against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of efficacy, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
A study on newly synthesized 5-benzofuranyl fused pyrimidines, which incorporate a piperidine moiety, revealed significant antimicrobial activities. jst.go.jp Specifically, compound 7d, which is 5-(Benzofuran-2-yl)-3-(phenyldiazenyl)-7-(4-(piperidin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-2-amine, showed high potency against the Gram-negative bacterium Pseudomonas aeruginosa. jst.go.jp Other derivatives in the same study were active against the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. jst.go.jp Another study involving benzofuran derivatives with a piperidine moiety highlighted activity against S. aureus and the fungus Candida albicans, with an MIC of 75 µg/mL for both. rsc.org
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Source |
| Benzofuran-piperidine-nitrophenylhydrazone derivative | Staphylococcus aureus | 75 | rsc.org |
| Benzofuran-piperidine-nitrophenylhydrazone derivative | Candida albicans | 75 | rsc.org |
| Benzofuran-piperidine-nitrophenylhydrazone derivative | Aspergillus fumigatus | >75 | rsc.org |
| Compound 7d (5-Benzofuranyl fused pyrimidine) | Pseudomonas aeruginosa | High Potency | jst.go.jp |
| Compound 7b (5-Benzofuranyl fused pyrimidine) | Pseudomonas aeruginosa | High Potency | jst.go.jp |
| Compound 7a (5-Benzofuranyl fused pyrimidine) | Staphylococcus aureus | Good Activity | jst.go.jp |
| Compound 7d (5-Benzofuranyl fused pyrimidine) | Escherichia coli | High Sensitivity | jst.go.jp |
This table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzofuran-piperidine derivatives against selected microbial strains. A lower MIC value indicates greater antimicrobial potency. "High Potency" or "Good Activity" was noted in the source but a specific value was not provided in the abstract.
In vivo Pharmacological Models
Following promising in vitro results, compounds are advanced to in vivo models to study their pharmacokinetics, pharmacodynamics, and efficacy in a whole-organism setting.
The chloro-benzofuranyl-piperidine derivative, CGP 4718 A, has been evaluated in vivo. nih.gov Ex vivo assessments in rats demonstrated that it is a relatively weak, reversible inhibitor of MAO-A in both the liver and brain. nih.gov The onset of this inhibition was rapid, reaching its maximum approximately one hour after oral administration, and the effects were of a short duration, becoming undetectable after 24 hours. nih.gov
In addition to enzyme inhibition, CGP 4718 A was also shown to inhibit the reuptake of serotonin (5-HT) ex vivo, with a potency and time course similar to its MAO-A inhibitory effects. nih.gov These effects were observed at doses above 10 mg/kg administered orally. nih.gov Notably, no evidence was found for in vivo inhibitory effects on noradrenaline uptake. nih.gov The development process for related compounds like Sercloremine (4-(5-chloro-2-benzofuranyl)-1-methyl-piperidine) also typically involves extensive research in in vivo animal models to determine pharmacokinetics and pharmacodynamics. ontosight.ai
Animal Models of Disease (e.g., Spontaneously Hypertensive Rats, Mouse EAE Model of MS)
Preclinical studies using animal models have been crucial in evaluating the therapeutic potential of benzofuran-piperidine derivatives. A notable example is the investigation of 4-(5,6-dimethyl-2-benzofuranyl)piperidine (B1203468) HCl (CGP 6085 A), a close analogue of this compound, in spontaneously hypertensive rats (SHR), a well-established model for human essential hypertension. nih.gov In these studies, CGP 6085 A was identified as a moderately potent hypotensive agent. nih.gov Administration of the compound resulted in a significant reduction in blood pressure. nih.gov The peak hypotensive effect was observed at a dose of 3 mg/kg, while a 10 mg/kg intraperitoneal dose led to a maximal blood pressure decrease of approximately 20-30 mm Hg one hour after administration. nih.gov The hypotensive action of this compound was found to be strongly correlated with its ability to inhibit serotonin (5-HT) uptake in the brainstem. nih.gov
Table 1: Hypotensive Effect of a 4-(Benzofuranyl)-piperidine Analogue in Spontaneously Hypertensive Rats
| Compound | Dose (mg/kg, i.p.) | Maximal Blood Pressure Reduction (mm Hg) | Time to Maximal Effect (hours) |
| 4-(5,6-dimethyl-2-benzofuranyl)piperidine HCl (CGP 6085 A) | 3 | Peak effect observed | Not specified |
| 4-(5,6-dimethyl-2-benzofuranyl)piperidine HCl (CGP 6085 A) | 10 | approx. 20-30 | 1 |
Neuropharmacological Assessments (e.g., PET imaging, Neurotransmitter Uptake Inhibition, MAO activity)
The neuropharmacological profile of benzofuran-piperidine derivatives has been a significant area of investigation. The hypotensive effects of 4-(5,6-dimethyl-2-benzofuranyl)piperidine HCl (CGP 6085 A) in hypertensive rats are directly linked to its neurochemical actions. nih.gov In vivo assessments demonstrated that this compound effectively blocks the uptake of serotonin (5-HT) in the brainstem. nih.gov The inhibitory effect on 5-HT uptake showed a clear dose-response relationship, with the maximal inhibition observed at a dose of 10 mg/kg. nih.gov The correlation coefficient between the reduction in blood pressure and the inhibition of 5-HT uptake was a strong 0.71 in spontaneously hypertensive rats, suggesting this is a primary mechanism of its antihypertensive action. nih.gov
While specific Positron Emission Tomography (PET) imaging studies for this compound are not documented in the available literature, PET is a powerful technique used to study the in-vivo distribution and target engagement of novel compounds. For related structures, such as those targeting the sigma-1 (σ1) receptor, PET imaging has been instrumental. For example, piperazine (B1678402) derivatives containing a benzofuran moiety have been developed as PET radioligands for imaging σ1 receptors in the brain, demonstrating the utility of this technology for characterizing the neuropharmacology of benzofuran-based compounds. nih.gov
The inhibitory activity of benzofuran-piperidine analogues on monoamine oxidase (MAO) has also been explored. While no specific data exists for this compound, related compounds have shown activity against these enzymes. For instance, 4-benzylpiperidine (B145979) acts as a weak monoamine oxidase inhibitor (MAOI), with IC₅₀ values of 130 μM for MAO-A and 750 μM for MAO-B. wikipedia.org This suggests that the piperidine scaffold can contribute to MAO inhibition.
Table 2: Neuropharmacological Activity of a 4-(Benzofuranyl)-piperidine Analogue
| Compound | Assessment | Model System | Key Finding |
| 4-(5,6-dimethyl-2-benzofuranyl)piperidine HCl (CGP 6085 A) | Neurotransmitter Uptake Inhibition | Rat Brainstem (in vivo) | Blocks 5-HT uptake (maximal effect at 10 mg/kg) nih.gov |
Anti-inflammatory and Analgesic Models
The anti-inflammatory and analgesic potential of the benzofuran-piperidine scaffold has been investigated through various preclinical models, although specific studies on This compound are limited. However, research on related derivatives highlights the promise of this chemical class. Benzofuran derivatives, in general, are known to possess significant anti-inflammatory properties. nih.govijbcp.com For example, a study on new 5-benzofuranyl fused pyrimidines demonstrated significant anti-inflammatory activity in a carrageenan-induced hind paw edema model in rats. jst.go.jp
Similarly, the analgesic effects of compounds containing the benzofuran-piperidine moiety have been reported. A series of α-aminoamides with a benzofuran group showed potent analgesic activity in both the formalin test and the acetic acid-induced writhing test in mice. mdpi.com The position of substitution on the benzofuran ring was found to be critical for activity. mdpi.com Furthermore, the incorporation of a 4-phenylpiperidine (B165713) pharmacophore, a key feature in many opioid analgesics, into other scaffolds has led to the development of potent analgesic agents. nih.gov This suggests that the piperidine ring within the 4-(Benzofuranyl)-piperidine structure could contribute to analgesic effects. Some piperidine derivatives have also been explored for their activity as non-imidazole histamine H3 receptor antagonists, which can play a role in pain modulation. nih.gov
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound Class | Animal Model | Key Finding |
| 5-Benzofuranyl fused pyrimidines | Rat | Significant reduction in paw edema jst.go.jp |
| 3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid | Rat | Significant anti-inflammatory activity in a chronic inflammation model ijbcp.com |
Anticancer Xenograft or Orthotopic Models
While specific in vivo anticancer data for This compound in xenograft or orthotopic models is not available in the reviewed literature, the broader class of benzofuran and piperidine derivatives has shown significant promise in preclinical cancer research. nih.govsums.ac.irmdpi.com The benzofuran nucleus is a component of many natural and synthetic compounds with cytotoxic properties. nih.gov
Derivatives that combine a benzofuran scaffold with a piperidine ring have been synthesized and evaluated for their anticancer activity. For instance, the insertion of a piperidine ring into a benzofuran structure has led to a dramatic increase in the activity of compounds designed as inhibitors of mTOR (mammalian target of rapamycin) signaling, a key pathway in cancer. sums.ac.irresearchgate.net In one study, a derivative featuring a piperidine-substituted benzofuran showed potent cytotoxic activity against a head and neck cancer cell line with an IC₅₀ value of 0.46 μM. researchgate.net
Furthermore, a study on new benzofuran hybrids demonstrated that a benzofuranyl piperidine hybrid exhibited strong anticancer activity against HePG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 12.61 and 19.92 μM, respectively. nih.gov These findings underscore the potential of the 4-(Benzofuranyl)-piperidine scaffold as a basis for the development of novel anticancer agents, warranting further investigation in in vivo models.
Computational and In Silico Approaches
Target Prediction and Activity Spectra Analysis (e.g., SwissTargetPrediction, PASS)
In the absence of extensive experimental data for This compound , computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) serve as valuable resources for hypothesizing its biological targets and potential therapeutic applications.
SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on the principle of similarity. It compares the query molecule to a library of known active compounds. nih.gov For a molecule like 4-(Benzofuranyl)-piperidine, this tool could generate a list of potential targets, such as G protein-coupled receptors, ion channels, and enzymes, based on structural resemblance to ligands with established biological activities.
PASS is another in silico tool that predicts the biological activity spectrum of a compound based on its structural formula. The predictions are presented as a list of potential biological activities with corresponding probabilities. For novel heterocyclic compounds, including those with benzofuran-piperidine scaffolds, PASS has been used to predict a wide range of activities, including antimicrobial and enzyme inhibitory effects. mdpi.com Such predictions can guide the design of subsequent experimental studies to confirm these hypothesized activities.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as This compound , and its potential protein target at an atomic level. unibo.itnih.gov
Molecular Docking studies predict the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.gov This method has been widely applied to benzofuran and piperidine derivatives to understand their mechanism of action. researchgate.netnih.gov For example, docking studies have been used to elucidate the binding modes of benzofuran-piperidine derivatives within the active site of acetylcholinesterase, a key target in Alzheimer's disease research. nih.gov Such studies can reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment. biorxiv.org MD simulations can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies. biorxiv.org For benzofuran-containing ligands, MD simulations have been employed to study their interactions with various enzymes, helping to rationalize their inhibitory activity. nih.gov These computational approaches are instrumental in the early stages of drug discovery for hit identification, lead optimization, and understanding structure-activity relationships. unibo.it
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. For derivatives of benzofuran and piperidine, QSAR studies are instrumental in optimizing lead compounds for various therapeutic targets.
Research into the structure-activity relationships of the broader class of benzofuran derivatives has revealed key insights that are likely applicable to this compound. The benzofuran nucleus is a versatile scaffold, and substitutions at specific positions can significantly modulate the biological effects of the resulting derivatives. nih.gov For instance, the introduction of halogen atoms such as fluorine, chlorine, or bromine into the benzofuran ring has been shown to increase the anticancer activities of certain series of compounds. nih.gov This enhanced activity is often attributed to more favorable hydrophobic interactions. nih.gov Similarly, hybrid molecules that combine the benzofuran core with other pharmacophores like piperazine or piperidine have been developed to enhance cytotoxic effects against cancer cell lines. nih.gov
In the context of piperidine derivatives, QSAR models have been developed to predict various activities, including cardiotoxicity. mdpi.com These models utilize hybrid optimal descriptors correlated with biological endpoints like pIC50. mdpi.com The statistical quality of such models, often evaluated using determination coefficients (r²), demonstrates their predictive potential. mdpi.com For a series of 4-azaindole-2-piperidine derivatives investigated for activity against Trypanosoma cruzi, modifications to the piperidine ring itself, such as introducing unsaturation, led to a tenfold increase in potency in some cases. dndi.org Conversely, replacing the piperidine with an acyclic or morpholine (B109124) ring often resulted in a partial or complete loss of activity, highlighting the structural importance of the piperidine moiety for biological action. dndi.org
The following table summarizes key structure-activity relationship findings for related compound classes, which can inform the potential behavior of this compound.
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Benzofuran and Piperidine Derivatives
| Chemical Class | Structural Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| Benzofuran Derivatives | Halogen substitution on the benzofuran ring | Increased anticancer potency | nih.gov |
| Benzofuran Derivatives | Hybridization with amine-containing groups (e.g., piperidine) | Enhanced cytotoxicity | nih.gov |
| Piperidine Derivatives | Introduction of unsaturation to the piperidine ring | 10-fold increase in anti-parasitic potency | dndi.org |
Prediction of ADME Properties
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to evaluate the pharmacokinetic profile of a potential drug candidate. In silico tools and computational models are frequently employed to forecast these properties, helping to identify molecules with favorable drug-like characteristics and minimize late-stage failures. nih.gov
For compounds containing piperidine and benzofuran motifs, various online platforms and software such as SwissADME, Pre-ADMET, and OSIRIS Property Explorer are utilized to predict physicochemical properties, pharmacokinetics, and potential toxicity. rsdjournal.orgnih.govmdpi.comresearchgate.net These predictions are typically based on the compound's chemical structure, submitted as a SMILES string. nih.gov Key parameters evaluated include compliance with Lipinski's "Rule of Five" (e.g., molecular weight ≤ 500, logP ≤ 5), which suggests potential oral bioavailability. nih.gov Other important predicted properties are gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and various toxicity risks (e.g., mutagenesis, tumorigenesis). rsdjournal.orgmdpi.com
Studies on various piperidine derivatives show that in silico tools can effectively model their ADME profiles. For example, in an analysis of novel NMDA receptor antagonists, lead ligands were predicted to be non-toxic inhibitors of several CYP enzymes (1A2, 2C19, and 2C9), to have a high probability of crossing the blood-brain barrier, and to exhibit good absorption levels. mdpi.com Similarly, ADME predictions for benzimidazole (B57391) derivatives indicated moderate solubility and potential for prolonged pharmacological effects due to plasma protein binding. mdpi.com The BOILED-Egg model is another predictive tool used to visualize a compound's potential for passive GI absorption and brain penetration. mdpi.com
The table below presents a set of predicted ADME properties for a representative benzofuran-piperidine compound, based on computational models commonly applied in drug discovery.
Table 2: Predicted ADME/T Properties for a Representative Benzofuran-Piperidine Structure
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | Conforms to Lipinski's rules | Indicates potential for good membrane permeability |
| LogP (Lipophilicity) | Conforms to Lipinski's rules | Influences absorption, distribution, and toxicity |
| Hydrogen Bond Donors/Acceptors | Conforms to Lipinski's rules | Affects solubility and binding characteristics |
| Pharmacokinetics (ADME) | ||
| Gastrointestinal (GI) Absorption | High | Suggests good potential for oral absorption |
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates potential to act on the Central Nervous System (CNS) |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0-1 violations | High drug-like potential |
Note: The values in this table are illustrative for a compound of this class and are typically generated using specialized software (e.g., SwissADME, admetSAR). The specific values for this compound would require a dedicated computational analysis.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzofuran |
| Piperidine |
| Piperazine |
| Morpholine |
Future Directions and Therapeutic Perspectives
Optimization Strategies for Enhanced Potency and Selectivity
The development of potent and selective drug candidates is a primary goal in medicinal chemistry. For derivatives of 4-(5-benzofuranyl)-piperidine, several optimization strategies can be employed to improve their efficacy and reduce off-target effects.
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence biological activity. For instance, research on benzofuran (B130515) derivatives has shown that the introduction of specific substituents can significantly enhance potency. The addition of a fluorine atom at the para position of the benzofuran ring has been shown to increase potency, likely due to favorable hydrophobic interactions. nih.gov Similarly, the nature of the substituent on the piperidine (B6355638) nitrogen is critical. In a series of opioid antagonists, replacing flexible N-substituents with a rigid trans-cinnamyl group maintained high potency, suggesting that a specific conformation is necessary for optimal receptor binding. acs.org
Furthermore, the inclusion of hydrophilic groups, such as piperidine itself, can improve the physicochemical properties of the compounds. nih.gov In the context of anticancer agents, the replacement of a phenolic hydroxyl group with a hydrogen-bond donor was found to conserve cytotoxicity, while substitution with a hydrogen-bond acceptor altered the activity. researchgate.net These findings highlight the importance of a systematic exploration of different functional groups at various positions of the this compound scaffold to fine-tune potency and selectivity for specific biological targets.
Table 1: SAR Insights for Benzofuran-Piperidine Derivatives
| Modification | Position | Effect on Activity | Reference |
| Fluorine substitution | para-position of benzofuran | Increased potency | nih.gov |
| Hydrophilic groups (e.g., piperidine) | Benzofuran ring | Improved physicochemical properties | nih.gov |
| Rigid trans-cinnamyl group | Piperidine nitrogen | Maintained high potency | acs.org |
| Hydrogen-bond donor | Phenolic hydroxyl position | Conserved cytotoxicity | researchgate.net |
Development of Multi-Target Directed Ligands
The complexity of many diseases, such as Alzheimer's disease (AD) and cancer, has led to the development of multi-target-directed ligands (MTDLs). chemrxiv.orgrsc.org This approach aims to design single molecules that can modulate multiple biological targets involved in the disease pathology, potentially leading to enhanced therapeutic efficacy and a reduction in drug-resistance. chemrxiv.org
The this compound scaffold is well-suited for the design of MTDLs. For example, derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the pathogenesis of AD. nih.gov Similarly, benzofuran hybrids have been developed as dual inhibitors of PI3K and VEGFR-2, important targets in cancer therapy. nih.govresearchgate.net
The design of MTDLs often involves the hybridization of two or more pharmacophores. In one study, a series of N-benzylpiperidine analogs were synthesized as multi-functional inhibitors of AChE and BACE-1. nih.gov Another approach involves linking the benzofuran-piperidine core to other active moieties. For instance, linking a benzofuran ring to a N-methyl-N-benzylamine through a heptyloxy chain resulted in multifunctional compounds with cholinesterase inhibitory and Aβ fibril formation inhibitory activities. researchgate.net These examples demonstrate the potential of the this compound scaffold as a platform for developing innovative MTDLs for complex diseases.
Exploration of Novel Therapeutic Applications
While much of the research on this compound derivatives has focused on oncology and neurodegenerative diseases, the versatile nature of this scaffold suggests that it could be applied to a wider range of therapeutic areas.
Benzofuran derivatives have been reported to possess a broad spectrum of biological activities, including anti-infective, anti-inflammatory, and cardiovascular effects. nih.gov For example, some benzofuran derivatives have shown potent antifungal activity, with one compound exhibiting high potency against several fungal organisms. rsc.org Others have demonstrated potential as S1P1 receptor agonists, which are of interest for the treatment of multiple sclerosis. nih.govresearchgate.net
The exploration of novel therapeutic applications for this compound derivatives could be guided by high-throughput screening (HTS) of compound libraries against a diverse panel of biological targets. researchgate.net Furthermore, computational methods can be used to predict the potential activity of new analogs against different targets, helping to prioritize synthetic efforts. Given the wide range of biological activities associated with the benzofuran and piperidine moieties, it is likely that novel applications for this compound class will be discovered in the future. mdpi.com
Design of Derivatives with Improved Pharmacokinetic Profiles
A major challenge in drug development is ensuring that a potent and selective compound also possesses favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Poor ADME properties can lead to low bioavailability, rapid clearance, and a lack of efficacy in vivo.
Several strategies can be employed to improve the pharmacokinetic profile of this compound derivatives. One approach is to modify the lipophilicity of the molecule. While high lipophilicity can improve cell permeability, it can also lead to poor solubility and high metabolic clearance. dndi.org Therefore, a balance must be struck. The introduction of polar groups can improve solubility, while the modification of metabolically labile sites can reduce clearance. dndi.org
For example, in a series of S1P1 receptor agonists, the introduction of a 3-fluorophenyl group led to a compound with excellent oral bioavailability across species. nih.gov In another study, the replacement of a piperidine ring with a morpholine (B109124) ring improved clearance but led to an inactive compound, highlighting the need for careful consideration of the impact of structural modifications on both activity and pharmacokinetics. dndi.org Computational tools can be used to predict the ADME properties of virtual compounds, allowing for the in silico screening of analogs with improved drug-like properties before they are synthesized. nih.gov
Table 2: Strategies for Improving Pharmacokinetic Profiles
| Strategy | Example | Outcome | Reference |
| Introduction of a fluorine atom | 3-fluorophenyl group in S1P1 agonists | Excellent oral bioavailability | nih.gov |
| Replacement of a ring system | Piperidine with morpholine | Improved clearance, but loss of activity | dndi.org |
| Computational prediction | In silico screening of ADME properties | Prioritization of synthetic efforts | nih.gov |
Advanced Preclinical Development Pathways
Once a lead compound with promising potency, selectivity, and pharmacokinetic properties has been identified, it must undergo rigorous preclinical development to assess its safety and efficacy before it can be considered for clinical trials.
This process typically involves in vivo studies in animal models of the target disease. For example, a potent S1P1 receptor agonist based on the benzofuran scaffold demonstrated efficacy in a mouse model of multiple sclerosis. nih.gov Similarly, N-benzylpiperidine analogs have been shown to ameliorate cognitive impairment in animal models of Alzheimer's disease. nih.gov
In addition to efficacy studies, preclinical development also includes a comprehensive evaluation of the compound's safety profile. This involves assessing its potential for toxicity in various organ systems and determining a safe dose range for first-in-human studies. The development of robust and predictive preclinical models is essential for the successful translation of promising drug candidates from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(5-Benzofuranyl)-piperidine derivatives, and how are reaction yields optimized?
- Methodology : Synthesis typically involves coupling benzofuran moieties with piperidine scaffolds via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, Pfizer’s protocol (Preparation N in ) uses 1-benzyl-3,4-dehydro-piperidine intermediates reacted with aryl halides under basic conditions (e.g., NaOH in dichloromethane). Yields (e.g., 18–91%) depend on steric hindrance, solvent polarity, and temperature control. Purification via column chromatography and characterization by -NMR (e.g., δ 6.60–7.2 ppm for aromatic protons) and mass spectrometry (e.g., parent peak at m/z 421.1) are critical .
Q. How should researchers handle and store this compound to mitigate toxicity risks?
- Safety Protocols : Based on analogous piperidine derivatives (e.g., 4-Benzylpiperidine in ):
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers. Stability tests (e.g., TGA/DSC) are recommended for long-term storage .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline and seek medical help .
Q. What analytical techniques are essential for characterizing this compound derivatives?
- Characterization Workflow :
- Structural Elucidation : -/-NMR for substituent positions (e.g., benzofuran protons at δ 6.8–7.3 ppm; piperidine methylene at δ 1.4–3.4 ppm) .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Mass Confirmation : High-resolution MS (e.g., ESI+ for [M+H]+ ions) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity?
- Design Strategies :
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzofuran ring to improve receptor binding (e.g., σ1 receptor affinity in ).
- Scaffold Hybridization : Combine with indole or pyridine moieties (e.g., as in ) to modulate pharmacokinetics.
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
Q. What contradictions exist in toxicity data for piperidine derivatives, and how should they be resolved?
- Data Discrepancies :
- Acute Toxicity : Apollo Scientific () classifies 4-Benzylpiperidine as “acute oral toxicity (Category 4),” while TCI America () does not specify this hazard.
- Resolution : Cross-validate using OECD Guideline 423 (acute oral toxicity testing in rodents) and consult multiple SDSs .
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?
- Crystallographic Workflow :
- Crystal Growth : Use slow evaporation in ethanol/water (80:20) at 25°C.
- Data Collection : Resolve structures to 0.8 Å resolution (Cu-Kα radiation, 300 K).
- Refinement : Apply SHELXL-97 for bond-length/bond-angle optimization (R-factor < 0.05) .
Q. What computational methods predict the metabolic stability of this compound derivatives?
- In Silico Tools :
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor to assess CYP450 oxidation sites (e.g., piperidine N-demethylation).
- Half-Life Estimation : Apply quantitative structure-property relationship (QSPR) models based on logP and polar surface area .
Key Considerations for Researchers
- Data Validation : Cross-reference synthesis protocols and toxicity data across multiple SDSs (e.g., Apollo Scientific vs. TCI America).
- Method Optimization : Prioritize palladium-catalyzed coupling for regioselective benzofuran-piperidine bonding .
- Ethical Compliance : Follow institutional guidelines for in vivo testing of piperidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
